molecular formula C9H7NO2 B072143 7-Methylisatin CAS No. 1127-59-9

7-Methylisatin

Cat. No.: B072143
CAS No.: 1127-59-9
M. Wt: 161.16 g/mol
InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N
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Description

7-Methylisatin is a synthetically versatile and biologically significant organic compound that serves as a privileged scaffold in medicinal chemistry and chemical biology research. Its core structure, an indole-2,3-dione with a methyl substituent at the 7-position, is a key precursor for the synthesis of a wide array of heterocyclic compounds, including quinazolines and imidazolidinones. In biochemical research, this compound is recognized as a potent and relatively selective inhibitor of certain kinases, notably glycogen synthase kinase-3β (GSK-3β), which plays a critical role in the Wnt/β-catenin signaling pathway, cell proliferation, and neuronal cell development. This inhibitory activity makes it a valuable pharmacological tool for probing the mechanisms of neurodegenerative diseases, such as Alzheimer's disease, and for investigating pathways involved in oncogenesis and diabetes. Furthermore, its structure allows for facile functionalization, enabling researchers to develop novel chemical probes and potential therapeutic agents. This compound is provided for use in assay development, high-throughput screening, target validation, and organic synthesis methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indole-2,3-dione
Source PubChem
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InChI

InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHZKEABUOAZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074456
Record name 7-Methylisatin
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1127-59-9
Record name 7-Methylisatin
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Record name 7-Methylisatin
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Record name 7-Methylisatin
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Record name 7-methyl-1H-indole-2,3-dione
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Foundational & Exploratory

Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methylisatin (7-methyl-1H-indole-2,3-dione) is a derivative of isatin (B1672199), a privileged scaffold in medicinal chemistry.[1][2] Isatin and its derivatives exhibit a wide range of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[2] The methyl group at the 7-position influences the molecule's electronic properties and biological interactions, making it a compound of significant interest for researchers, scientists, and drug development professionals.[2] Accurate structural elucidation and characterization are paramount for its application in drug discovery and organic synthesis. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while Mass Spectrometry data is well-documented, specific experimental NMR and IR peak lists for this compound are not consistently available in publicly accessible literature. Therefore, the NMR and IR data presented are typical values based on the known structure and data from closely related isatin analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] For this compound, ¹H NMR provides information on the proton environments, while ¹³C NMR details the carbon skeleton.

Table 1: ¹H NMR Data for this compound (Typical Values)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~11.0s (broad)1HN-H (Amide)Chemical shift can be variable and the peak may be broad due to hydrogen bonding.
~7.5 - 7.0m3HAr-H (H-4, H-5, H-6)The aromatic protons typically appear as multiplets in the downfield region.
~2.5s3H-CH₃ (Methyl)A characteristic singlet peak for the methyl group protons.

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound (Typical Values)

Chemical Shift (δ, ppm)AssignmentNotes
~184C=O (C-2)The two carbonyl carbons of the isatin core show distinct signals at the downfield end of the spectrum. Data for the analogous 1-methylisatin shows a peak at 183.5 ppm.
~158C=O (C-3)Data for the analogous 1-methylisatin shows a peak at 158.0 ppm.
~151C-7aQuaternary aromatic carbon.
~138 - 110C-4 to C-7Aromatic carbons. The specific shifts are influenced by the methyl substituent.
~118C-3aQuaternary aromatic carbon.
~18-CH₃Methyl carbon signal, typically found in the upfield region of the spectrum.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

Table 3: FT-IR Data for this compound (Typical Values)

Wavenumber (cm⁻¹)AssignmentIntensityNotes
~3200N-H StretchMediumCharacteristic of the amide N-H bond. Hydrogen bonding can cause this peak to be broad. For isatin derivatives, this is seen at ~3400-3200 cm⁻¹.
~3100-3000Aromatic C-H StretchMediumTypical region for sp² C-H stretching vibrations.
~2950-2850Aliphatic C-H StretchMediumCorresponds to the C-H bonds of the methyl group.
~1740C=O Stretch (Ketone, C-3)StrongThe two carbonyl groups give rise to strong, distinct absorption bands.
~1720C=O Stretch (Amide, C-2)StrongThe position of these bands is sensitive to the molecular environment.
~1610, ~1470C=C Stretch (Aromatic Ring)MediumCharacteristic skeletal vibrations of the benzene (B151609) ring.

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of this compound is 161.16 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/z ValueIonRelative AbundanceNotes
161[M]⁺˙HighMolecular ion peak, confirming the molecular weight of the compound.
105[M - 2CO]⁺˙100% (Base Peak)A major fragment resulting from the loss of two carbonyl groups.
104[M - 2CO - H]⁺HighA significant fragment, likely formed by the loss of a hydrogen radical from the m/z 105 fragment.

Ionization Method: Electron Impact (EI)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation :

    • Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set a typical spectral width from -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set a typical spectral width from 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Gently grind a small amount (~1-2 mg) of this compound with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly mix and grind the sample and KBr together to create a fine, homogeneous powder.

    • Transfer the mixture to a pellet die and press it using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation :

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol (Electron Impact)
  • Sample Introduction :

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a GC inlet.

  • Ionization :

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Impact (EI) ionization, causes the molecule to lose an electron, forming a molecular ion (M⁺˙).

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection :

    • An electron multiplier detector measures the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The logical flow of spectroscopic characterization, from sample acquisition to final data interpretation, is a critical aspect of the scientific process.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample High-Purity This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Chemical and physical properties of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 7-Methylisatin. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical and Physical Properties

This compound, a derivative of isatin (B1672199), is an organic compound with a molecular structure featuring a methyl group at the 7-position of the indole-2,3-dione core. This substitution influences its chemical reactivity and biological profile.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1127-59-9[1][2]
Molecular Formula C₉H₇NO₂[1][2][3]
Molecular Weight 161.16 g/mol
Appearance Light yellow to orange powder/crystal
Melting Point 265-273 °C (decomposes)
Boiling Point 95-98 °C at 0.05 mm Hg
Solubility Sparingly soluble in water; Soluble in polar organic solvents such as DMF, DMSO, and ethanol (B145695).
InChI Key UEHZKEABUOAZSH-UHFFFAOYSA-N
SMILES CC1=CC=CC2=C1NC(=O)C2=O

Table 2: Spectroscopic Data of this compound

Technique Data Source(s)
¹H NMR Spectral data available on PubChem. For the analogous 1-methylisatin in CDCl₃, aromatic protons appear as multiplets between 7.08-7.60 ppm and the methyl protons as a singlet at 3.22 ppm.
¹³C NMR Spectral data available on PubChem. For 1-methylisatin, carbonyl carbons (C2 and C3) appear at approximately 183.5 and 158.0 ppm, respectively. Aromatic carbons range from 110.9 to 151.2 ppm, and the methyl carbon is observed at 26.5 ppm.
Infrared (IR) KBr pellet spectrum available on PubChem. Characteristic peaks include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and prominent C=O stretching of the dicarbonyl system.
Mass Spectrometry (MS) GC-MS data available on PubChem. The molecular ion peak [M]+ is observed at m/z 161.

Table 3: Crystallographic Data of this compound

Parameter Value Source(s)
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions a = 7.8114 Å, b = 3.8832 Å, c = 24.362 Åα = 90°, β = 99.055°, γ = 90°

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer synthesis is a classical and effective method for the preparation of isatin and its derivatives. The following protocol is a general guide for the synthesis of this compound.

Experimental Workflow: Sandmeyer Synthesis of this compound

G Sandmeyer Synthesis of this compound cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization to this compound A 2-Methylaniline D Reaction Mixture in Water A->D B Chloral (B1216628) Hydrate (B1144303) B->D C Hydroxylamine (B1172632) Hydrochloride C->D E Isonitroso-2'-methylacetanilide D->E Heat F Isonitroso-2'-methylacetanilide H Cyclization Reaction F->H G Concentrated Sulfuric Acid G->H I This compound H->I Heat, then pour onto ice

A generalized workflow for the Sandmeyer synthesis of this compound.

Methodology:

  • Preparation of Isonitroso-2'-methylacetanilide:

    • In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate (B86663) in water.

    • To this solution, add a solution of 2-methylaniline in dilute hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture with stirring. The isonitroso-2'-methylacetanilide intermediate will precipitate upon cooling.

    • Filter the precipitate and wash with water.

  • Cyclization to this compound:

    • Slowly add the dried isonitroso-2'-methylacetanilide to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.

    • After the addition is complete, heat the mixture for a short period.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The precipitated this compound is then collected by filtration, washed with cold water until neutral, and dried.

    • Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.

Assay for GSK-3β Inhibition

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). A common method to determine the inhibitory activity is through in vitro kinase assays.

Experimental Workflow: In Vitro GSK-3β Kinase Assay

G In Vitro GSK-3β Kinase Assay A Prepare reaction mixture: - GSK-3β enzyme - Substrate (e.g., GS-2 peptide) - ATP (with [γ-³²P]ATP or fluorescent analog) B Add this compound (or vehicle control) at various concentrations A->B C Incubate at 30°C B->C D Stop the reaction C->D E Quantify substrate phosphorylation (e.g., scintillation counting, fluorescence detection) D->E F Calculate % inhibition E->F G Determine IC₅₀ value F->G

A typical workflow for determining the in vitro inhibitory activity of this compound against GSK-3β.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide like GS-2), and ATP in a suitable kinase buffer. For detection, either radiolabeled [γ-³²P]ATP or a fluorescent ATP analog can be used.

  • Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction wells. A vehicle control (DMSO alone) should also be included.

  • Incubation: Initiate the kinase reaction by adding the ATP solution and incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid or EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence intensity is measured.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Inhibition of GSK-3β and Modulation of the Wnt/β-Catenin Signaling Pathway

A key biological activity of this compound is its role as an inhibitor of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including the Wnt/β-catenin signaling pathway.

In the canonical Wnt pathway, in the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low.

Upon inhibition of GSK-3β by compounds such as this compound, the phosphorylation of β-catenin is prevented. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then activates the transcription of various target genes, including those involved in cell proliferation and differentiation, such as c-Myc and Cyclin D1.

Signaling Pathway: this compound Inhibition of GSK-3β in the Wnt/β-Catenin Pathway

G This compound's Impact on the Wnt/β-Catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK3B GSK-3β PhosphoBetaCatenin p-β-Catenin GSK3B->PhosphoBetaCatenin Phosphorylation BetaCatenin β-Catenin BetaCatenin->PhosphoBetaCatenin BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc Translocation DestructionComplex Destruction Complex (Axin, APC, CK1) DestructionComplex->BetaCatenin Proteasome Proteasome PhosphoBetaCatenin->Proteasome Degradation Degradation Proteasome->Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Transcription Transcription TargetGenes->Transcription Methylisatin This compound Methylisatin->GSK3B Inhibition

Inhibition of GSK-3β by this compound leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene transcription.

This targeted inhibition of GSK-3β makes this compound a valuable tool for studying the Wnt/β-catenin pathway and a potential lead compound for the development of therapeutics for diseases where this pathway is dysregulated, such as certain cancers and neurodegenerative disorders.

Disclaimer: This document is intended for research and informational purposes only. This compound should be handled by qualified professionals in a laboratory setting, following all appropriate safety precautions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Novel 7-Methylisatin Derivatives

Abstract

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2][3] The synthetic versatility of the isatin core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1][4] This technical guide focuses on the biological activities of novel derivatives featuring a methyl group at the 7-position of the isatin ring. The presence of substituents at the C-7 position, often in combination with substitutions at C-5 and N-1, has been shown to significantly influence the therapeutic potential of these compounds. This document provides a comprehensive overview of their anticancer, antimicrobial, enzyme-inhibitory, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Key Biological Activities of this compound Derivatives

This compound and its analogues have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug development.

Anticancer and Antitumor Activity

The quest for novel anticancer agents has led to significant investigation into this compound derivatives. These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Studies have shown that lipophilic and electron-withdrawing substituents at the 5 and 7-positions of the isatin ring can enhance cytotoxic activity.

Mechanisms of Action:

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

  • Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, 5,6,7-tribromoisatin (B14189384) was found to be anti-proliferative at low concentrations by inducing apoptosis.

  • Tubulin Interaction: The isatin scaffold can interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, a mechanism shared with many successful anticancer drugs.

Antimicrobial and Antiviral Activity

Isatin derivatives are well-documented for their antimicrobial properties. The this compound scaffold has been incorporated into various compounds screened for activity against a range of bacterial and fungal pathogens.

  • Antibacterial: Schiff bases derived from substituted isatins have shown considerable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. The mechanism often involves the inhibition of essential bacterial enzymes, such as peptidoglycan glycosyltransferase (PGT), which is critical for cell wall synthesis.

  • Antifungal: Potent antifungal activity has also been reported for this class of compounds.

  • Antiviral: Historically, the isatin derivative Methisazone was an effective agent against variola (smallpox) and vaccinia viruses. Modern derivatives continue to be explored for activity against viruses like HIV.

Enzyme Inhibition

The ability of the isatin core to interact with and modulate various enzymes is central to its therapeutic potential.

  • Kinase Inhibition: this compound is recognized as a potent inhibitor of certain kinases, notably GSK-3β, which is a key enzyme in the Wnt/β-catenin signaling pathway involved in cell proliferation and neurodevelopment. Derivatives are also developed as inhibitors of CDKs, which are critical regulators of the cell cycle, making them attractive targets for cancer therapy.

  • Monoamine Oxidase (MAO) Inhibition: Isatin and its derivatives are known reversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This activity is relevant for the treatment of neurological disorders.

  • Caspase Inhibition: Isatin sulfonamides have been developed as selective inhibitors of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. This has implications for treating conditions involving excessive apoptosis, such as ischemic injury.

Antioxidant Activity

Several novel isatin derivatives, including those based on a 7-chloro or other substituted isatin core, have been synthesized and evaluated for their ability to scavenge free radicals. The N-H and C=O groups within the lactam ring of the isatin structure are believed to contribute to this free radical scavenging ability.

Quantitative Data on Biological Activity

The following tables summarize quantitative data for selected isatin derivatives, illustrating their potency. While data for novel this compound derivatives specifically can be sparse in consolidated reviews, the activity of compounds with substitutions at the 5 and/or 7 positions provides a strong rationale for their development.

Table 1: Anticancer Activity of Substituted Isatin Derivatives

Compound Substituents Cell Line Activity Metric Value Reference
7f 5,7-Dibromo, N-(p-methylbenzyl) Hematopoietic Cancer IC₅₀ 0.49 µM
5a 5,7-Dibromo, N-(1-naphthylmethyl) U937 (Lymphoma) IC₅₀ 0.19 µM
23 Spiropyrazoline oxindole MCF-7 (Breast) IC₅₀ 15.32 µM
23 Spiropyrazoline oxindole K562 (Leukemia) IC₅₀ 14.74 µM
31 Isatin-gefitinib hybrid MCF-7 (Breast) IC₅₀ 0.35 µM

| 15 | Isatin-triazole hydrazone | MCF-7 (Breast) | IC₅₀ | 1.56 µM | |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Substituted Isatin Derivatives

Compound Substituents Pathogen Activity Metric Value Reference
ICM-3B 5-Methyl, spiro β-lactam Bacillus subtilis Zone of Inhibition 21.27 mm
ICM-3B 5-Methyl, spiro β-lactam Pseudomonas aeruginosa Zone of Inhibition 24.64 mm
ICM-3B 5-Methyl, spiro β-lactam Staphylococcus aureus Zone of Inhibition 23.65 mm
21 Isatin derivative Staphylococcus aureus IC₅₀ 0.03 mmol/mL
22 Isatin derivative Staphylococcus aureus IC₅₀ 0.05 mmol/mL

| 17, 18, 19, 20 | (Thio)urea-based Schiff bases | Pseudomonas aeruginosa | MIC | 6.25 mg/mL | |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plate is incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.

Protocol:

  • Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Acquisition: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

  • Confirmation (Optional): A viability indicator dye like resazurin (B115843) can be added to aid in the visual determination of growth inhibition.

Enzyme Inhibition: Kinase Activity Assay

This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., GSK-3β, CDK2) by a test compound.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein). The amount of phosphorylated substrate or the amount of ADP produced is measured, often using luminescence, fluorescence, or radioactivity.

Protocol:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase enzyme, the substrate, and varying concentrations of the this compound derivative.

  • Initiation: The reaction is initiated by adding a solution of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection reagent is added. For example, in a luminescence-based assay (like Kinase-Glo®), the reagent simultaneously stops the kinase reaction and measures the remaining ATP. A lower light signal indicates higher kinase activity (more ATP consumed).

  • Data Acquisition: The luminescence or fluorescence signal is read using a plate reader.

  • Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling and Activity Pathways

G cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin APC APC BetaCatenin β-catenin APC->BetaCatenin GSK3b GSK-3β Axin->BetaCatenin Phosphorylation (Degradation) GSK3b->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Activation Genes Target Gene Transcription (Proliferation) TCF->Genes Isatin This compound Derivative Isatin->GSK3b Inhibition

Caption: Inhibition of GSK-3β by this compound derivatives disrupts β-catenin degradation.

G cluster_1 CDK2 and Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb pRb Complex->Rb Phosphorylation Arrest G1/S Arrest E2F E2F Rb->E2F Release E2F->S Promotes S-Phase Entry Isatin Isatin Derivative Isatin->CDK2 Inhibition Isatin->Arrest

Caption: Isatin derivatives inhibit CDK2, leading to cell cycle arrest at the G1/S checkpoint.

Experimental and Logical Workflows

G cluster_2 Workflow for In Vitro Anticancer Screening A 1. Seed Cancer Cells in 96-well plate B 2. Treat with This compound Derivatives (Varying Concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC₅₀ Value F->G

Caption: Standard experimental workflow for evaluating cytotoxicity using the MTT assay.

G cluster_3 Structure-Activity Relationship (SAR) Logic Core Isatin Scaffold N1 N-1 Position Core->N1 Alkylation/ Arylation C5 C-5 Position Core->C5 Halogenation/ Lipophilic Groups C7 C-7 Position Core->C7 Halogenation/ Lipophilic Groups Activity Enhanced Biological Activity N1->Activity C5->Activity C7->Activity

Caption: SAR highlights key positions on the isatin ring for enhancing biological activity.

References

A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-Methylisatin and its derivatives, providing a crucial resource for scientific innovation in medicinal chemistry.

This compound, a substituted derivative of the versatile isatin (B1672199) scaffold, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural features and amenability to chemical modification have led to the development of a diverse array of analogues with a broad spectrum of biological activities. This technical guide provides a comprehensive review of this compound and its structural analogues, focusing on their synthesis, quantitative biological data, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Core Chemical Structure and Properties

This compound, chemically known as 7-methyl-1H-indole-2,3-dione, is characterized by an indole (B1671886) core with ketone groups at the C2 and C3 positions and a methyl group substituted at the C7 position of the aromatic ring.[1] This methyl group significantly influences the electronic and steric properties of the molecule, thereby modulating its reactivity and biological interactions.

Physical and Chemical Properties of this compound:

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
AppearanceLight yellow to orange powder/crystal
Melting Point265 °C (decomposes)
SolubilitySparingly soluble in water; soluble in polar organic solvents like DMF and DMSO

Synthesis of this compound and its Analogues

The synthetic accessibility of the isatin scaffold allows for the generation of a wide variety of structural analogues. The most common and established method for the synthesis of isatins, including this compound, is the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This method involves the reaction of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.[1]

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its analogues.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Anilines) reaction Chemical Synthesis (e.g., Sandmeyer Reaction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->screening quant_assay Quantitative Assays (IC50, MIC determination) screening->quant_assay mechanistic Mechanistic Studies (e.g., Enzyme Assays, Western Blot) quant_assay->mechanistic in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo

A general workflow for the synthesis and biological evaluation of this compound analogues.

Biological Activities and Quantitative Data

This compound and its structural analogues exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50 values in µM) of this compound and its Analogues

CompoundCancer Cell LineIC50 (µM)Reference
5-Methylisatin derivativeMCF-7 (Breast)1.88[2]
5-Methylisatin derivativeHepG2 (Liver)1.62[2]
This compound-a-chloride derivativeFaDu (Head and Neck)11.46
Isatin-hydrazine hybridVarious4-13
Isatin-coumarin hybridVarious<10
Moxifloxacin-isatin hybridMCF-7 (Breast)32-77
5-Bromo-7-methylisatin derivativeVariousGood inhibition
Trans-platinum complex with isatin ligandMCF-7 (Breast)Lower than cisplatin

Note: This table presents a selection of reported IC50 values and is not exhaustive.

Antimicrobial Activity

Several derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of this compound Analogues

CompoundMicroorganismMIC (µg/mL)Reference
Isatin-thiazole derivativeBacillus subtilis4.69 - 22.9
Isatin-thiazole derivativeEscherichia coli4.69 - 22.9
Uridine derivative with isatin moietyBacillus subtilis1249
Uridine derivative with isatin moietyEscherichia coli524
Uridine derivative with isatin moietyStaphylococcus aureusNot specified
Pyrimidine nucleoside derivativeVarious bacteria0.25 - 2.00

Note: This table presents a selection of reported MIC values and is not exhaustive.

Signaling Pathway Inhibition: The Wnt/β-catenin Pathway

A key mechanism through which isatin derivatives, including this compound, exert their anticancer effects is through the inhibition of protein kinases. One of the most significant targets is Glycogen Synthase Kinase-3β (GSK-3β), a crucial regulator of the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Inhibition destruction_complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off binds phosphorylation Phosphorylation beta_catenin_off->phosphorylation ubiquitination Ubiquitination phosphorylation->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome TCF_off TCF/LEF target_genes_off Target Gene Repression TCF_off->target_genes_off Groucho Groucho Groucho->TCF_off binds Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh GSK3b_on GSK-3β Dsh->GSK3b_on inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus TCF_on TCF/LEF beta_catenin_on->TCF_on binds & activates target_genes_on Target Gene Transcription (Proliferation) TCF_on->target_genes_on Methylisatin This compound Methylisatin->GSK3b_on inhibits

The Wnt/β-catenin signaling pathway and inhibition by this compound.

In the absence of a Wnt signal ("Wnt OFF"), β-catenin is phosphorylated by a "destruction complex" containing GSK-3β, leading to its ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors ("Wnt ON"), this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation. This compound and its analogues can inhibit GSK-3β, mimicking the "Wnt OFF" state even in the presence of Wnt signals, thereby preventing β-catenin accumulation and halting cancer cell growth.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 5-chloro-7-methylisatin

Materials:

  • Concentrated sulphuric acid (39.2 g, 0.4 mole)

  • 2-(hydroxyimino)-N-(o-tolyl)acetamide (17.8 g, 0.1 mole)

  • Acetic acid (20 ml)

  • Sulphur dioxide (0.03 mole)

  • Chlorine gas (0.15 mole)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, heat concentrated sulphuric acid to 50-60°C.

  • Dissolve 2-(hydroxyimino)-N-(o-tolyl)acetamide in hot acetic acid.

  • Slowly add the dissolved acetamide (B32628) to the heated sulphuric acid over 20-30 minutes.

  • After the addition is complete, cool the reaction mixture to room temperature.

  • Purge the reaction mass with sulphur dioxide, followed by the addition of chlorine gas.

  • Heat the reaction mixture to 60-65°C and maintain for 2 hours.

  • After the reaction is complete, quench the mixture in ice-cold water.

  • Filter the precipitated solid, dry it to yield 5-chloro-7-methylindoline-2,3-dione.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analogues

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound analogues in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Reading: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on expanding the library of this compound analogues, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and further elucidating the molecular mechanisms underlying their biological effects. In vivo studies are also crucial to validate the therapeutic efficacy and safety of the most promising lead compounds. The continued exploration of this fascinating chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

7-Methylisatin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Protocols of 7-Methylisatin (CAS: 1127-59-9)

Introduction

This compound, an organic compound belonging to the isatin (B1672199) class, is a derivative of indole (B1671886) characterized by a diketone structure with a methyl group at the 7-position of the isatin ring.[1] This substitution significantly influences its chemical reactivity and biological profile, making it a molecule of considerable interest in medicinal chemistry and drug development.[1] Its versatile scaffold serves as a precursor for the synthesis of a diverse array of heterocyclic compounds.[2][3] Furthermore, this compound has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key biological activities with a focus on its role as a kinase inhibitor, and detailed experimental protocols.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to orange powder or crystal. It is sparingly soluble in water but shows good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).

PropertyValueSource
CAS Number 1127-59-9
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
IUPAC Name 7-methyl-1H-indole-2,3-dione
Melting Point 265 °C (dec.)
Appearance Light yellow to Orange powder to crystal
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, ethanol)
SMILES CC1=C2C(=CC=C1)C(=O)C(=O)N2
InChIKey UEHZKEABUOAZSH-UHFFFAOYSA-N

Molecular Structure

The molecular structure of this compound consists of a bicyclic indole nucleus with carbonyl groups at positions 2 and 3, and a methyl group substituted at position 7 of the aromatic ring.

Chemical Synthesis and Reactivity

The synthesis of this compound presents challenges in achieving high regioselectivity, with the potential for the formation of isomeric byproducts like 5-methylisatin. A common strategy involves the acid-catalyzed cyclization of a precursor. To mitigate the over-oxidation of the methyl group at the 7-position, milder dehydrating agents such as polyphosphoric acid (PPA) are preferred over concentrated sulfuric acid (H₂SO₄), which has been shown to reduce the formation of oxidation byproducts from as high as 15% down to less than 3%.

The chemical reactivity of this compound is dictated by the presence of the vicinal carbonyl groups and the electron-rich aromatic ring.

  • Reduction: The carbonyl groups are susceptible to reduction, leading to the formation of various indoline (B122111) analogs.

  • Nucleophilic Attack: The electrophilic nature of the carbonyl carbons, particularly at the C3 position, makes them prone to nucleophilic attack.

  • Oxidation: this compound can be oxidized to yield quinone derivatives. This transformation typically involves the oxidation of the benzene (B151609) portion of the molecule.

  • Halogenation: The aromatic ring can undergo halogenation. For instance, chlorination with reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst can lead to the formation of chloro-derivatives.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a wide range of biological activities. It is known to have potent antifungal and insecticidal properties. Furthermore, it acts as a potent antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) and inhibits the production of nitric oxide (NO). Isatin and its derivatives have been studied for their anticonvulsant, antiviral, and tuberculostatic activities.

One of the most significant biological activities of this compound is its role as a kinase inhibitor. It is recognized as a potent and relatively selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). GSK-3β is a key enzyme in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and neuronal cell development. Inhibition of GSK-3β by this compound makes it a valuable pharmacological tool for investigating neurodegenerative diseases, such as Alzheimer's disease, and for studying pathways involved in cancer and diabetes.

Wnt/β-catenin Signaling Pathway and the Role of this compound

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, GSK-3β is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of target genes. This compound, by inhibiting GSK-3β, mimics the effect of Wnt signaling, leading to the stabilization and nuclear translocation of β-catenin.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus cluster_drug Intervention GSK3b_off GSK-3β bCat_off β-catenin GSK3b_off->bCat_off P Proteasome Proteasomal Degradation bCat_off->Proteasome Ub Wnt Wnt Signal Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3b_on GSK-3β Dsh->GSK3b_on bCat_on β-catenin (stabilized) Nucleus Nucleus bCat_on->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes bCat_nuc β-catenin bCat_nuc->TCF_LEF activates Methylisatin This compound Methylisatin->GSK3b_off Inhibits Methylisatin->GSK3b_on Inhibits

Wnt/β-catenin signaling pathway with this compound intervention.

Experimental Protocols

General Synthesis of Substituted Isatins (Adapted)

This protocol provides a general method for the synthesis of substituted isatins, which can be adapted for this compound. The key is the selection of the appropriate starting materials and reaction conditions to ensure regioselectivity.

Materials:

Procedure:

  • Synthesis of the corresponding isonitrosoacetanilide:

    • Dissolve the substituted aniline in a solution of concentrated hydrochloric acid and water.

    • To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.

  • Cyclization to form the isatin ring:

    • Carefully add the dried isonitrosoacetanilide in small portions to pre-heated polyphosphoric acid (PPA) at a controlled temperature.

    • Stir the mixture at this temperature for a period to allow for complete cyclization.

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated crude isatin derivative is then filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted isatin.

General Procedure for Grignard Reaction with Isatin Derivatives

This protocol outlines a general procedure for the reaction of a Grignard reagent with an isatin derivative at the C3-carbonyl group.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Conclusion

This compound is a versatile and biologically significant molecule with a well-defined chemical structure and a range of interesting properties. Its ability to act as a selective inhibitor of GSK-3β highlights its potential as a lead compound in the development of therapeutics for various diseases, including neurodegenerative disorders and cancer. The synthetic routes and chemical reactivity described herein provide a foundation for researchers to further explore the potential of this compound and its derivatives in drug discovery and chemical biology. The provided experimental protocols offer a starting point for the synthesis and functionalization of this important isatin derivative. Further research into its mechanism of action and the development of more efficient and regioselective synthetic methods will undoubtedly expand its applications in the future.

References

The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties of 7-Methylisatin, a pivotal scaffold in medicinal chemistry. This guide provides a comprehensive overview of its solubility characteristics and stability profile in various solvents, offering essential data and methodologies for researchers in drug development and chemical synthesis.

This compound, a derivative of the versatile isatin (B1672199) core, has garnered significant attention in the scientific community for its broad spectrum of biological activities. As a key building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility and stability is paramount for successful formulation, reaction optimization, and preclinical development. This technical guide synthesizes available data, presents methodologies for its characterization, and offers insights into its behavior in different solvent systems.

Solubility Profile of Isatin Derivatives

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the solubility of its parent compound, isatin, provides a valuable benchmark for estimating its behavior. The addition of a methyl group at the 7-position is expected to slightly increase its lipophilicity, which may lead to a modest decrease in solubility in highly polar solvents and an increase in less polar organic solvents compared to isatin. Qualitative assessments indicate that this compound is generally more soluble in polar organic solvents.[1] It is sparingly soluble in water but shows good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2]

For the purpose of providing a quantitative framework, the following tables summarize the experimentally determined solubility of isatin in a range of common laboratory solvents at various temperatures. Researchers should consider these values as a strong starting point for their work with this compound, with the understanding that empirical determination is necessary for precise measurements.

Table 1: Mole Fraction Solubility (x) of Isatin in Various Solvents at Different Temperatures (K) [3][4]

Temperature (K)DichloromethaneTolueneAcetoneEthyl Acetate1,4-DioxaneN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)Acetonitrile (B52724)
278.150.000850.000460.021150.004110.025680.108920.045670.00532
283.150.000960.000510.023450.004730.029450.115670.050120.00623
288.150.001080.000560.025980.005430.033780.122890.054980.00728
293.150.001210.000620.028760.006210.038760.130630.060280.00849
298.150.001350.000680.031830.007080.044450.138940.066050.00988
303.150.001510.000750.035210.008050.050930.147850.072340.01148
308.150.001680.000820.038940.009130.058290.157420.079180.01331
313.150.001870.000900.043050.010330.066610.167710.086630.01541
318.150.002080.000990.047580.011660.075980.178780.094750.01781
323.15--0.052560.013140.086490.190690.103580.02055
328.15--0.058040.014780.098250.203520.113190.02367
333.15--0.064050.016600.111380.217340.123630.02721

Table 2: Solubility of Isatin in Alcohols and Water at Different Temperatures (K)

Temperature (K)Water (Mole Fraction x 10^5)Methanol (Mole Fraction x 10^3)Ethanol (Mole Fraction x 10^3)1-Butanol (Mole Fraction x 10^3)
298.155.144.091.31-
303.15----
308.15----
313.15----
318.15----

Note: The data presented is for the parent compound, isatin, and should be used as an estimation for this compound. Empirical determination is recommended for precise applications.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and formulation. Like other isatin derivatives, it is susceptible to degradation under various stress conditions. The inherent reactivity of the isatin scaffold, particularly the vicinal dicarbonyl groups, makes it prone to nucleophilic attack and oxidation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve subjecting the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Potential Degradation Pathways:

  • Hydrolysis: Under acidic or basic conditions, the lactam ring of the isatin core can undergo hydrolysis.

  • Oxidation: The electron-rich aromatic ring and the dicarbonyl groups are susceptible to oxidation, which can be initiated by agents like hydrogen peroxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photolytic degradation products.

  • Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the parent compound from its degradation products.

Experimental Protocols

This section outlines the general methodologies for determining the solubility and stability of this compound.

Solubility Determination

Gravimetric Method

  • Sample Preparation: Prepare a saturated solution of this compound in the desired solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Quantification: Weigh the container with the dried residue. The mass of the dissolved solid can then be used to calculate the solubility in terms of mg/mL or molarity.

Laser Monitoring (Dynamic) Method

  • Apparatus: Utilize a jacketed glass vessel equipped with a magnetic stirrer, a precision temperature controller, and a laser monitoring system.

  • Procedure: A known amount of this compound is dissolved in a known volume of the solvent at a temperature where it is fully soluble.

  • Cooling and Crystallization: The solution is then cooled at a controlled rate.

  • Detection: The laser monitoring system detects the point of initial crystallization (cloud point), which corresponds to the saturation temperature for that concentration.

  • Data Collection: By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.

G Solubility Determination Workflow cluster_gravimetric Gravimetric Method cluster_dynamic Laser Monitoring Method grav_start Prepare Saturated Solution grav_equilibrate Equilibrate at Constant Temperature grav_start->grav_equilibrate grav_separate Centrifuge to Separate Phases grav_equilibrate->grav_separate grav_sample Withdraw Supernatant grav_separate->grav_sample grav_evaporate Evaporate Solvent grav_sample->grav_evaporate grav_weigh Weigh Residue grav_evaporate->grav_weigh grav_calculate Calculate Solubility grav_weigh->grav_calculate dyn_start Dissolve at High Temperature dyn_cool Controlled Cooling dyn_start->dyn_cool dyn_detect Detect Cloud Point (Laser) dyn_cool->dyn_detect dyn_record Record Saturation Temperature dyn_detect->dyn_record dyn_repeat Repeat for Different Concentrations dyn_record->dyn_repeat dyn_curve Generate Solubility Curve dyn_repeat->dyn_curve

Workflow for Solubility Determination
Stability Indicating Method Development and Forced Degradation Studies

Objective: To develop a validated HPLC method that can separate this compound from its potential degradation products and to assess its stability under various stress conditions.

1. HPLC Method Development (General Parameters):

  • Column: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound (e.g., in methanol/water) with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period. Neutralize the sample before analysis.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at a controlled temperature. Neutralize the sample before analysis.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., in an oven at a temperature above its expected long-term storage temperature) for a specified duration.

3. Sample Analysis:

  • Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Aim for approximately 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at concentrations that can be reliably detected and quantified.

G Forced Degradation and Stability Analysis Workflow cluster_method_dev Stability-Indicating HPLC Method Development cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis method_select Select Column & Mobile Phase method_optimize Optimize Separation method_select->method_optimize method_validate Validate Method (ICH Guidelines) method_optimize->method_validate analyze_samples Analyze Stressed Samples by HPLC method_validate->analyze_samples stress_conditions Subject this compound to Stress Conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photo Photolysis (UV/Vis Light) stress_conditions->photo thermal Thermal Stress stress_conditions->thermal acid->analyze_samples base->analyze_samples oxidation->analyze_samples photo->analyze_samples thermal->analyze_samples identify_degradants Identify & Quantify Degradation Products analyze_samples->identify_degradants assess_stability Assess Intrinsic Stability identify_degradants->assess_stability pathway Elucidate Degradation Pathways assess_stability->pathway

Workflow for Stability Assessment

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research and development. While quantitative data for this compound remains to be fully elucidated, the provided data for the parent compound, isatin, serves as a robust starting point. The detailed experimental protocols offer a clear roadmap for researchers to empirically determine these critical physicochemical parameters. A comprehensive characterization of this compound's solubility and stability will undoubtedly accelerate its journey from a promising chemical scaffold to a potential therapeutic agent.

References

In-Depth Technical Guide to 7-Methylisatin: Safety, Handling, and Storage for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental applications of 7-Methylisatin (CAS No: 1127-59-9), a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and evaluation of its biological activities.

Chemical and Physical Properties

This compound, also known as 7-methyl-1H-indole-2,3-dione, is a derivative of isatin (B1672199) with a methyl group at the 7-position of the indole (B1671886) ring.[2] This substitution influences its chemical reactivity and biological properties.[2] It serves as a key precursor in the synthesis of a wide array of heterocyclic compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂PubChem
Molecular Weight 161.16 g/mol PubChem
Appearance Light yellow to Orange powder/crystalLBAO Chemicals
Melting Point 265 °C (decomposes)LBAO Chemicals
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol)LBAO Chemicals, CymitQuimica
Purity >98.0%LBAO Chemicals

Safety, Handling, and Storage

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

Table 2: GHS Hazard and Precautionary Statements for this compound

CodeStatement
H302 Harmful if swallowed
H319 Causes serious eye irritation
P264 Wash hands thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317 IF SWALLOWED: Get medical help.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P337+P317 If eye irritation persists: Get medical help.
P501 Dispose of contents/container to an approved waste disposal plant.

Source: PubChem, ECHEMI

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If dust is generated and exposure limits are exceeded, use a NIOSH-approved respirator.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Get medical help.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical help.

  • If on Skin: Wash off with soap and plenty of water.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

Synthesis of this compound via Sandmeyer Isonitrosoacetanilide Isatin Synthesis

This method is a general and widely used procedure for the synthesis of isatin and its derivatives.

Experimental Workflow for Sandmeyer Synthesis

G cluster_0 Step 1: Formation of Isonitroso-2'-methylacetanilide cluster_1 Step 2: Cyclization to this compound A 2-Methylaniline C Isonitroso-2'-methylacetanilide A->C Reaction in aqueous solution with sodium sulfate (B86663) B Chloral (B1216628) Hydrate (B1144303) & Hydroxylamine (B1172632) Hydrochloride B->C D Isonitroso-2'-methylacetanilide F This compound D->F Heating E Concentrated Sulfuric Acid E->F

Caption: Workflow for the Sandmeyer synthesis of this compound.

Methodology:

  • Preparation of Isonitroso-2'-methylacetanilide:

    • In a suitable reaction vessel, dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate to the solution.

    • Separately, prepare a solution of 2-methylaniline in water and hydrochloric acid.

    • Add the 2-methylaniline solution to the reaction vessel.

    • Finally, add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture. The isonitroso-2'-methylacetanilide will precipitate out of the solution.

    • Filter the precipitate and dry it.

  • Cyclization to this compound:

    • Warm concentrated sulfuric acid in a flask equipped with a mechanical stirrer.

    • Slowly add the dry isonitroso-2'-methylacetanilide to the warm acid, maintaining the temperature between 60-70°C. External cooling may be necessary.

    • After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to complete the reaction.

    • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

    • Filter the crude product and wash it with water.

    • Purify the crude this compound by recrystallization from a suitable solvent like glacial acetic acid or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with acid.

Evaluation of Antimicrobial Activity by Broth Microdilution (Determination of Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial strains.

Experimental Workflow for MIC Determination

G A Prepare stock solution of this compound in DMSO B Perform serial two-fold dilutions in a 96-well plate with Mueller-Hinton Broth A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C->D E Incubate plates at 37°C for 18-24 hours D->E F Determine MIC by visual inspection for turbidity E->F G cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Stimulus This compound BH3 BH3-only proteins (e.g., Bim, Puma) Stimulus->BH3 activates Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BaxBak Pro-apoptotic Bax, Bak Bcl2->BaxBak inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito BH3->Bcl2 inhibits BH3->BaxBak activates CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for 7-Methylisatin in Specific Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylisatin, an indole-2,3-dione derivative, has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities. Of particular interest is its role as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathological conditions. GSK-3β is a key regulator in the Wnt/β-catenin signaling pathway, and its dysregulation is associated with neurodegenerative diseases, such as Alzheimer's disease, as well as various cancers and metabolic disorders.[1] These application notes provide a comprehensive overview of the use of this compound as a specific kinase inhibitor, with a primary focus on GSK-3β, and include detailed protocols for its evaluation.

Mechanism of Action: Inhibition of GSK-3β and the Wnt/β-catenin Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of GSK-3β. In the canonical Wnt/β-catenin signaling pathway, GSK-3β is a crucial component of a "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low.

Upon binding of a Wnt ligand to its receptor, Frizzled (FZD), and co-receptor, LRP5/6, the destruction complex is inactivated. This inactivation prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes that are involved in cell proliferation, differentiation, and survival.

By inhibiting GSK-3β, this compound mimics the effect of Wnt signaling. It prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation, and nuclear translocation, thereby activating the transcription of Wnt target genes. This makes this compound a valuable tool for studying the physiological and pathological roles of the Wnt/β-catenin pathway.

Data Presentation: Kinase Inhibition Profile of this compound

The primary kinase target of this compound identified in the literature is GSK-3β. While it is described as a potent and selective inhibitor, comprehensive quantitative data across a broad panel of kinases is not extensively available in the public domain. The table below summarizes the known inhibitory activity of this compound.

Kinase TargetIC50 (nM)Assay TypeReference
Glycogen Synthase Kinase-3β (GSK-3β)Data not explicitly quantified in cited literature, but described as a potent inhibitor.Biochemical Kinase Assay[1]
Other KinasesNot AvailableNot Available

Note: The lack of a broad kinase selectivity profile for this compound represents a gap in the current literature and an opportunity for further investigation to fully characterize its specificity.

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the inhibitory activity of this compound against GSK-3β and to evaluate its effects on cellular processes.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified GSK-3β enzyme by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM, followed by 1:3 or 1:10 serial dilutions.

  • Reaction Setup:

    • In a white, opaque multi-well plate, add 5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a 2.5x enzyme/substrate mixture containing GSK-3β and its substrate in kinase assay buffer. Add 10 µL of this mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for GSK-3β.

    • Include control wells:

      • No Enzyme Control (100% Signal): Buffer, substrate, and ATP without the GSK-3β enzyme.

      • Vehicle Control (0% Inhibition): All reaction components with DMSO instead of this compound.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Allow the plate and the luminescent kinase assay reagent to equilibrate to room temperature.

    • Add 25 µL of the luminescent kinase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "No Enzyme Control" from all other measurements.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = 100 x (1 - (Luminescence_compound / Luminescence_vehicle))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This protocol describes a method to assess the ability of this compound to activate Wnt/β-catenin signaling in a cellular context using a luciferase reporter assay.

Materials:

  • A suitable cell line (e.g., HEK293T)

  • TOP-Flash and FOP-Flash reporter plasmids (luciferase reporters with TCF/LEF binding sites and mutated binding sites, respectively)

  • A co-transfection control plasmid (e.g., expressing Renilla luciferase)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with either the TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control). Include a positive control if available (e.g., Wnt3a conditioned media or another known GSK-3β inhibitor).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

    • Measure both firefly (TOP/FOP) and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells for both TOP-Flash and FOP-Flash transfected cells.

    • A significant increase in TOP-Flash activity with no or minimal change in FOP-Flash activity indicates specific activation of the Wnt/β-catenin pathway.

Visualizations

Below are diagrams illustrating the key signaling pathway and a general experimental workflow for the evaluation of this compound.

Wnt_Signaling_Pathway cluster_off Wnt 'OFF' State cluster_on Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Activation LRP56->Dsh DestructionComplex_inhibited Destruction Complex (Inhibited) Dsh->DestructionComplex_inhibited Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Wnt Target Genes (Proliferation, Survival) TCF_LEF->TargetGenes Activation Methylisatin This compound Methylisatin->DestructionComplex Inhibition of GSK-3β

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK-3β.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound This compound KinaseAssay Biochemical Kinase Assay (e.g., Luminescent Assay) Compound->KinaseAssay CellCulture Cell Culture (e.g., HEK293T, Cancer Cell Lines) Compound->CellCulture Treatment IC50 Determine IC50 Value KinaseAssay->IC50 ReporterAssay Wnt/β-catenin Reporter Assay (TOP/FOP Flash) IC50->ReporterAssay WesternBlot Western Blot (β-catenin, p-GSK-3β) IC50->WesternBlot PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) IC50->PhenotypicAssay CellCulture->ReporterAssay CellCulture->WesternBlot CellCulture->PhenotypicAssay

Caption: General experimental workflow for evaluating this compound as a kinase inhibitor.

References

Application Notes and Protocols for 7-Methylisatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Methylisatin is a derivative of isatin (B1672199), a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer properties.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to evaluate its cytotoxic and pro-apoptotic effects. While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for isatin derivatives and provide a strong foundation for research applications. It is recommended that researchers use these protocols as a starting point and optimize the conditions for their specific cell lines and experimental set-ups.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide example IC50 values for closely related isatin derivatives to serve as a reference for determining appropriate concentration ranges for initial experiments.

Table 1: Cytotoxicity of Isatin Derivatives in Various Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
5-Methylisatin DerivativeBGC-823 (Gastric Cancer)MTTNot Specified3.6[2]
5-Methylisatin DerivativeSGC-7901 (Gastric Cancer)MTTNot Specified5.7[2]
5-Methylisatin DerivativeNCI-H460 (Lung Cancer)MTTNot Specified3.2[2]
Isatin-based HybridMCF-7 (Breast Cancer)Not SpecifiedNot Specified0.35[2]
Bis-(indoline-2,3-dione) DerivativeMCF-7 (Breast Cancer)Not SpecifiedNot Specified0.0028

Note: The IC50 values presented are for isatin derivatives and should be used as a guide. The optimal concentration of this compound must be determined empirically for each cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Workflow for Apoptosis Detection by Flow Cytometry

G cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis A Seed cells in 6-well plate B Treat with this compound A->B C Harvest cells (including supernatant) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate for 15 min F->G H Analyze by Flow Cytometry G->H I Quantify cell populations H->I

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key apoptosis-related proteins, such as cleaved caspases (e.g., Caspase-3, Caspase-7) and Bcl-2 family proteins (e.g., Bax, Bcl-2), by western blotting.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH.

Signaling Pathway

Isatin derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Proposed Apoptotic Signaling Pathway for Isatin Derivatives

G cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax/Bcl-2 ratio Bax/Bcl-2 ratio MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 ratio->MOMP increases CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by isatin derivatives.

References

7-Methylisatin: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methylisatin, an indole-2,3-dione derivative, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive C3-carbonyl group and an electron-rich aromatic ring, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of this compound have shown significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Notably, the isatin (B1672199) core is a known inhibitor of various kinases, with this compound being recognized as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's, oncogenesis, and diabetes.[1] This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound, presenting it as a valuable tool for researchers in drug discovery and organic synthesis.

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical and spectral properties of this compound is crucial for its application in synthesis and biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name7-methyl-1H-indole-2,3-dione[1]
CAS Number1127-59-9[3]
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Melting Point265-273 °C
AppearanceOrange-red crystalline solid

Table 2: Spectral Data for this compound

SpectroscopyDataReference
¹H NMR The aromatic protons typically appear as multiplets in the downfield region, while the methyl protons introduce a characteristic singlet peak.
¹³C NMR Characteristic peaks for the carbonyl carbons (C2 and C3) are observed in the downfield region.
FT-IR (cm⁻¹) Key vibrational modes include N-H stretching (~3400-3200), aromatic C-H stretching (~3100-3000), and prominent C=O stretching of the dicarbonyl system.

Synthesis of this compound

The Sandmeyer reaction is a classical and widely used method for the synthesis of isatin and its derivatives, including this compound. This two-step procedure starts from the corresponding aniline (B41778) derivative.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Diazotization of 2-Methylaniline

  • In a flask equipped with a stirrer, dissolve 2-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (1.05 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyclization to this compound

  • In a separate reaction vessel, prepare a solution of chloral (B1216628) hydrate (B1144303) (1.2 equivalents) and hydroxylamine (B1172632) hydrochloride (1.1 equivalents) in water.

  • Slowly add the previously prepared diazonium salt solution to the chloral hydrate/hydroxylamine hydrochloride solution, while maintaining the temperature.

  • After the addition is complete, slowly add concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to 70–75 °C for 6 hours to facilitate cyclization.

  • Cool the reaction mixture and pour it onto ice.

  • The precipitated this compound is then collected by filtration, washed with water, and can be further purified by recrystallization.

An optimized protocol for this synthesis has reported a yield of 77%.

Sandmeyer_Synthesis 2-Methylaniline 2-Methylaniline NaNO2, HCl, 0-5°C NaNO2, HCl, 0-5°C 2-Methylaniline->NaNO2, HCl, 0-5°C Diazonium Salt Diazonium Salt NaNO2, HCl, 0-5°C->Diazonium Salt Chloral Hydrate, NH2OH·HCl Chloral Hydrate, NH2OH·HCl Diazonium Salt->Chloral Hydrate, NH2OH·HCl Intermediate Intermediate Chloral Hydrate, NH2OH·HCl->Intermediate H2SO4, 70-75°C H2SO4, 70-75°C Intermediate->H2SO4, 70-75°C This compound This compound H2SO4, 70-75°C->this compound

Caption: Sandmeyer synthesis of this compound.

This compound as a Versatile Building Block

This compound serves as a precursor for a wide range of heterocyclic compounds through various chemical transformations.

Synthesis of Schiff Bases

The C3-carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are important intermediates for the synthesis of various bioactive molecules.

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

  • Add the desired primary amine (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.

Schiff_Base_Formation This compound This compound Condensation Condensation This compound->Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Condensation Schiff Base Schiff Base Condensation->Schiff Base

Caption: Schiff base formation from this compound.

Halogenation Reactions

The introduction of halogen atoms onto the isatin ring can significantly modulate the biological activity of the resulting compounds.

  • In a reaction vessel, combine this compound-α-chloride (prepared from this compound and phosphorus pentachloride) with an inert solvent like chlorobenzene.

  • Cool the solution to approximately 50-55 °C.

  • With stirring, add sulfuryl chloride (1.4 parts) to the solution.

  • Maintain the reaction temperature at 60-65 °C for one hour, during which vigorous evolution of sulfur dioxide will be observed.

  • After the reaction is complete, the solvent can be removed under vacuum.

  • The resulting 5-chloro-7-methylisatin-α-chloride can be isolated by suction filtration and washing with petroleum ether.

Table 3: Halogenation of this compound

ReagentConditionsProductYieldReference
Trichloroisocyanuric acid (TCCA), H₂SO₄-5-Chloro and 5,7-dichloro derivatives-
Sulfuryl chloride60-65 °C, 1h5-Chloro-7-methylisatin-α-chloride-
Chlorine gas, SO₂60-65 °C, 2h5-Chloro-7-methylisatin77%
Reduction Reactions

The carbonyl groups of this compound are susceptible to reduction, leading to the formation of various indoline (B122111) analogs.

  • Dissolve this compound in a suitable solvent like methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (B1222165) in portions to the cooled solution.

  • After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench the excess sodium borohydride by the careful addition of an acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the reduced product.

Table 4: Reduction Products of this compound

Reducing AgentProductReference
Sodium borohydride7-Methylindolin-2-one

Biological Applications: GSK-3β Inhibition

This compound has been identified as a potent and relatively selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a crucial enzyme in the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and neuronal cell development. Dysregulation of this pathway is linked to several diseases, making GSK-3β an attractive therapeutic target.

GSK3B_Inhibition cluster_Wnt Wnt/β-catenin Signaling cluster_nucleus Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3B GSK-3β Dishevelled->GSK3B inhibits beta_catenin β-catenin GSK3B->beta_catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin facilitates phosphorylation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF Gene_Transcription Gene Transcription (Cell Proliferation, Development) TCF_LEF->Gene_Transcription activates beta_catenin_n β-catenin Methylisatin This compound Methylisatin->GSK3B inhibits

Caption: Inhibition of GSK-3β by this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis, providing access to a wide range of heterocyclic compounds with significant biological potential. The straightforward synthetic routes to this compound and its amenability to various chemical transformations make it an attractive starting material for the development of novel therapeutic agents. Its role as a GSK-3β inhibitor highlights its potential in the field of drug discovery, particularly for neurodegenerative disorders and oncology. The protocols and data presented in this document are intended to serve as a practical guide for researchers leveraging the synthetic and biological potential of this compound.

References

Applications of 7-Methylisatin in Medicinal Chemistry for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 7-Methylisatin, characterized by a methyl group at the 7-position of the isatin core, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its structural features, including the presence of vicinal carbonyl groups and an electron-rich aromatic ring, contribute to its diverse pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in drug discovery, with a focus on its anticancer applications through the inhibition of key cellular targets such as Glycogen Synthase Kinase-3β (GSK-3β) and caspases.

Anticancer Applications

This compound and its derivatives have demonstrated promising antitumor properties through various mechanisms of action, including the induction of apoptosis and inhibition of protein kinases crucial for cancer cell proliferation and survival.[1]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in the regulation of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is associated with several diseases, including cancer and neurodegenerative disorders. This compound has been identified as a potent and relatively selective inhibitor of GSK-3β, making it a valuable tool for studying the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.

Quantitative Data: Inhibition of GSK-3β by Isatin Derivatives

Compound/DerivativeTargetIC50 (µM)Cell Line/Assay ConditionsReference
Isatin-based GSK-3β inhibitorGSK-3β0.018Kinase assay with SB-216763 as control
Isatin DerivativeGSK-3β8-20In vitro kinase assay
N-alkyl isatin derivatives (2b and 4h)GSK-3βNot specified as IC50, but showed strong inhibitory activityLuminescent kinase assay
Induction of Apoptosis via Caspase-3/7 Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. Isatin derivatives have been shown to be potent, nonpeptide inhibitors of these caspases, suggesting a mechanism for their anticancer activity.

Quantitative Data: Inhibition of Caspases by Isatin Derivatives

Specific IC50 values for this compound against caspases are not widely reported. The table below provides data for other isatin sulfonamide-based inhibitors.

Compound/DerivativeTargetKᵢ (nM)IC50 (µM)Cell Line/Assay ConditionsReference
Isatin Sulfonamide-based InhibitorCaspase-360~50Camptothecin-treated Jurkat cells
Isatin Sulfonamide-based InhibitorCaspase-7170-
Iodinated Isatin 4Caspase-3-0.0599Fluorimetric in vitro caspase inhibition assay
Iodinated Isatin 4Caspase-7-0.0253Fluorimetric in vitro caspase inhibition assay
Triazole Isatin 15Caspase-3-0.0005Fluorimetric in vitro caspase inhibition assay
Triazole Isatin 15Caspase-7-0.0025Fluorimetric in vitro caspase inhibition assay
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives is ultimately evaluated by their ability to inhibit the proliferation of cancer cells.

Quantitative Data: Anticancer Activity of Isatin Derivatives

While specific IC50 values for this compound are not extensively documented, the following table includes data for related isatin derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)AssayReference
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)A549, Hela, HepG2, U251, SGC-79014-13Not Specified
Isatin-fluoroquinazolinone hybrid 31MCF-70.35Not Specified
Bis-(indoline-2,3-dione) derivative 29MCF-70.0028Not Specified
Isatin-linked chalconeMCF-7, HepG-2, HCT-1162.88 - 62.88Not Specified

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Materials:

Procedure:

  • Diazotization: Dissolve 2-methylaniline in a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled 2-methylaniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Formation of Isonitrosoacetanilide: In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

  • Slowly add the diazonium salt solution to the chloral hydrate and hydroxylamine hydrochloride solution. Heat the mixture to 60-70 °C and stir for 1-2 hours.

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash the solid with cold water and dry.

  • Cyclization: Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid at 70-80 °C.

  • Stir the mixture for 1-2 hours until the cyclization is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated this compound, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

G cluster_synthesis Synthesis of this compound 2-methylaniline 2-methylaniline Diazonium Salt Diazonium Salt Isonitrosoacetanilide Isonitrosoacetanilide This compound This compound

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours at 37 °C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

In Vitro Kinase Inhibition Assay (GSK-3β)

This protocol is for determining the inhibitory activity of this compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a specific peptide)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer.

  • Add the this compound solution at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Add the GSK-3β enzyme and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the GSK-3β substrate and ATP to start the kinase reaction.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop Reaction and Detect Signal: Stop the reaction and detect the remaining ATP levels using a luminescence-based kinase assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

G Prepare Reaction Mix Prepare Reaction Mix Add this compound Add this compound Prepare Reaction Mix->Add this compound Add GSK-3β Enzyme Add GSK-3β Enzyme Add this compound->Add GSK-3β Enzyme Pre-incubate Pre-incubate Add GSK-3β Enzyme->Pre-incubate Initiate Reaction (Substrate + ATP) Initiate Reaction (Substrate + ATP) Pre-incubate->Initiate Reaction (Substrate + ATP) Incubate Incubate Initiate Reaction (Substrate + ATP)->Incubate Stop and Detect Stop and Detect Incubate->Stop and Detect Measure Luminescence Measure Luminescence Stop and Detect->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Signaling Pathways

Wnt/β-catenin Signaling Pathway Inhibition

In the canonical Wnt signaling pathway, in the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, which includes GSK-3β, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation. This compound, by inhibiting GSK-3β, can interfere with this pathway, although the downstream effects can be complex and context-dependent.

G cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) β-catenin_p p-β-catenin Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Binds Dsh Dsh Frizzled/LRP5/6->Dsh Activates Destruction Complex_i Destruction Complex (Inactive) Dsh->Destruction Complex_i Inhibits β-catenin β-catenin β-catenin_n β-catenin (nucleus) β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates This compound This compound This compound->Destruction Complex Inhibits GSK-3β

Apoptosis Induction Pathway

This compound derivatives can induce apoptosis through the intrinsic pathway, which involves the activation of effector caspases like caspase-3 and caspase-7. This leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in programmed cell death.

G This compound This compound Procaspase-3/7 Procaspase-3/7 This compound->Procaspase-3/7 Inhibits Caspase Inhibitors (IAPs) or Activates Initiator Caspases Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Cleavage PARP PARP Caspase-3/7 (Active)->PARP Cleaves Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis Executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP

References

Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Compounds from a 7-Methylisatin Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse heterocyclic compounds utilizing 7-methylisatin as a versatile starting material. The described methodologies focus on the generation of Schiff bases, spirooxindoles, and quinoline (B57606) derivatives, which are classes of compounds with significant potential in medicinal chemistry and drug discovery. The protocols are intended to be a practical guide for researchers in organic synthesis and drug development.

Introduction

This compound, an indole-2,3-dione derivative, is a valuable scaffold in the synthesis of a wide array of heterocyclic compounds.[1] Its reactive C3-carbonyl group readily participates in condensation reactions, while the overall structure allows for the construction of complex polycyclic systems.[1][2] The resulting heterocyclic compounds, including Schiff bases and spirooxindoles, have demonstrated a broad spectrum of biological activities, such as antimicrobial and anticancer properties, making this compound a privileged precursor in medicinal chemistry.[3][4]

I. Synthesis of this compound Based Schiff Bases

Schiff bases are synthesized through the condensation reaction of the C3-carbonyl group of this compound with primary amines. This reaction is a cornerstone for creating novel isatin-based compounds with diverse biological activities.

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

  • Addition of Amine: Add the desired primary amine (1.0 equivalent) to the solution.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to 4 hours, depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 1: Synthesis of this compound Derived Schiff Bases

ProductAmine ReactantSolventReaction TimeYield (%)Reference
3-(phenylimino)-7-methylindolin-2-oneAnilineEthanol/Acetic Acid2 h85[General methodology based on]
3-((4-methoxyphenyl)imino)-7-methylindolin-2-onep-AnisidineGlacial Acetic Acid1 h92[General methodology based on]
3-((4-chlorophenyl)imino)-7-methylindolin-2-one4-ChloroanilineEthanol3 h88[General methodology based on]

II. Synthesis of Spirooxindoles from this compound

Spirooxindoles are a prominent class of spiro compounds with significant applications in pharmaceutical chemistry due to their diverse biological activities, including anticancer and antimicrobial effects. The synthesis of spirooxindoles from this compound can be achieved through various strategies, most notably via [3+2] cycloaddition reactions involving azomethine ylides.

Experimental Protocol: Three-Component Synthesis of Pyrrolidinyl Spirooxindoles

This protocol describes a one-pot, three-component reaction for the synthesis of N-fused pyrrolidinyl spirooxindoles.

  • Reaction Setup: To a solution of this compound (0.5 mmol) in ethanol (3 mL), add an α-amino acid (e.g., proline or sarcosine) (0.6 mmol) and a maleimide (B117702) derivative (0.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the precipitated product is collected by filtration. If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization to afford the desired spirooxindole.

Table 2: Synthesis of this compound Derived Spirooxindoles

Productα-Amino AcidMaleimideSolventReaction TimeYield (%)Reference
Spiro[indole-3,2'-pyrrolidine] derivativeL-ProlineN-PhenylmaleimideEthanol4 h>90
Spiro[indole-3,2'-pyrrolidine] derivativeSarcosineN-MethylmaleimideEthanol4 h>90

III. Synthesis of Quinolines via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base.

Experimental Protocol: Pfitzinger Synthesis of 7-Methylquinoline-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (B78521) in ethanol.

  • Addition of Reactants: Add this compound (1.0 equivalent) to the basic solution, followed by the addition of a carbonyl compound (e.g., pyruvate) (1.1 equivalents).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure quinoline-4-carboxylic acid.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising biological activities. For instance, various Schiff bases and spirooxindoles synthesized from substituted isatins have been reported to exhibit significant antimicrobial and anticancer properties.

Table 3: Antimicrobial Activity of Selected Heterocyclic Compounds Derived from Substituted Isatins

Compound TypeTest OrganismActivity MetricResultReference
Isatin Schiff BaseS. aureusMIC (mg/mL)6.25
Isatin Schiff BaseP. aeruginosaMIC (mg/mL)6.25
SpirooxindoleFungiAntifungal ActivityActive
SpirooxindoleBacteriaAntibacterial ActivityActive

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Synthesis_of_Schiff_Bases Methylisatin This compound Reaction Condensation Reaction (Room Temp or Reflux) Methylisatin->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Solvent (Ethanol or Acetic Acid) Solvent->Reaction Catalyst Catalyst (Acetic Acid, optional) Catalyst->Reaction SchiffBase This compound Schiff Base Reaction->SchiffBase

Caption: Synthetic pathway for this compound Schiff bases.

Spirooxindole_Synthesis_Workflow Methylisatin This compound Mix Mix in Ethanol Methylisatin->Mix AminoAcid α-Amino Acid AminoAcid->Mix Maleimide Maleimide Maleimide->Mix Stir Stir at Room Temperature (4 hours) Mix->Stir Filter Filter Precipitate Stir->Filter Purify Recrystallize Stir->Purify If no precipitate Product Spirooxindole Product Filter->Product If precipitate forms Purify->Product

Caption: Experimental workflow for spirooxindole synthesis.

Pfitzinger_Reaction_Pathway Methylisatin This compound Condensation Condensation & Cyclization (Reflux) Methylisatin->Condensation Carbonyl Carbonyl Compound Carbonyl->Condensation Base Base (KOH in Ethanol) Base->Condensation Quinoline Quinoline-4-carboxylic acid Condensation->Quinoline

Caption: Pfitzinger reaction for quinoline synthesis.

References

Application Notes and Protocols for Determining the Purity of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of the purity of 7-Methylisatin, a versatile intermediate in organic synthesis. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound (C₉H₇NO₂) is a derivative of isatin (B1672199) and serves as a key building block in the synthesis of various heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties.[1][2] Ensuring the purity of this compound is critical for its application in research and drug development. This document outlines robust analytical methods for its purity assessment, including the identification and quantification of potential process-related impurities.

Potential Impurities:

During the synthesis of this compound, several side reactions can lead to the formation of impurities. Key potential impurities include:

  • Over-oxidation products: The methyl group at the 7-position is susceptible to oxidation.

  • Isatin oxime byproducts.

  • Positional isomers: Such as 5-methylisatin.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of organic compounds. This method separates this compound from its potential impurities based on their polarity. A UV detector is suitable for quantification, with a recommended wavelength of 254 nm.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods)

  • This compound reference standard of known purity

  • Sample of this compound for analysis

Chromatographic Conditions (Starting Point for Method Development):

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a stock solution of the this compound sample to be tested at a concentration of 1 mg/mL in acetonitrile.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 analysis2 Elute with Water/Acetonitrile Gradient analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area Percentage of Main Peak data1->data2 data3 Report Purity data2->data3

Caption: Workflow for determining the purity of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[3]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • This compound sample

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of acetonitrile and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions (Starting Point for Method Development):

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 50-500 m/z

Data Analysis: The purity is estimated by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Logical Flow for GC-MS Analysis

GCMS_Flow start This compound Sample derivatization Derivatization with BSTFA start->derivatization injection GC Injection derivatization->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Purity & Impurity ID) detection->analysis report Final Report analysis->report

Caption: Logical flow diagram for the GC-MS analysis of this compound.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5] The method relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of high purity and known chemical formula (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterRecommendation
Pulse Angle 90°
Relaxation Delay (d1) > 5 x T₁ (longest relaxation time of a signal of interest)
Acquisition Time (aq) ≥ 3 seconds
Number of Scans (ns) ≥ 8 (for good signal-to-noise)
Spectral Width Sufficient to cover all signals of interest

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal standard

Decision Pathway for qNMR Analysis

qNMR_Pathway start Start Purity Analysis need_absolute Absolute Purity Required? start->need_absolute qnmr Perform qNMR need_absolute->qnmr Yes end End need_absolute->end No (Use relative methods) select_std Select Internal Standard qnmr->select_std prepare_sample Prepare Sample with Standard select_std->prepare_sample acquire_data Acquire Spectrum prepare_sample->acquire_data calculate_purity Calculate Absolute Purity acquire_data->calculate_purity calculate_purity->end

Caption: Decision pathway for conducting absolute purity determination using qNMR.

Summary of Quantitative Data

The following table summarizes typical data obtained from the analytical methods described.

Analytical MethodParameterTypical Value
HPLC Purity (Area %)> 98%
Retention TimeDependent on specific method
GC-MS Purity (Area %)> 98%
Molecular Ion (m/z)161
¹H-NMR Chemical Shifts (δ, ppm)Consistent with this compound structure
Purity (mass %)> 98% (by qNMR)

Note: The values presented are typical and may vary depending on the specific synthesis batch and the analytical method parameters. Method validation according to ICH guidelines is recommended for use in a regulated environment.

References

7-Methylisatin: A Versatile Probe for Interrogating the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and cellular regeneration. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, fibrosis, and neurodegenerative disorders. The central event in canonical Wnt signaling is the stabilization and nuclear translocation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptors, this destruction complex is inactivated, leading to β-catenin accumulation, nuclear entry, and subsequent activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of target genes.

Small molecule modulators of the Wnt/β-catenin pathway are invaluable tools for dissecting its complex regulatory mechanisms and for identifying potential therapeutic targets. 7-Methylisatin, an indole-2,3-dione derivative, has emerged as a promising chemical probe for studying this pathway. While direct quantitative data for this compound's effect on the Wnt/β-catenin pathway is still emerging, studies on related isatin (B1672199) derivatives suggest a mechanism of action involving the inhibition of GSK-3β, a key negative regulator of the pathway. By inhibiting GSK-3β, this compound can mimic Wnt signaling, leading to the stabilization of β-catenin and activation of downstream transcriptional programs.

These application notes provide a comprehensive guide for utilizing this compound as a tool to study the Wnt/β-catenin signaling pathway, including detailed experimental protocols and data presentation guidelines.

Data Presentation

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Components

ParameterCell LineThis compound Concentration (µM)Result (e.g., Fold Change, % Inhibition)Reference
TCF/LEF Reporter Activity (IC50)HEK293TData not availableTo be determined
p-GSK-3β (Ser9) LevelsSW480Data not availableTo be determined
Total β-catenin LevelsSW480Data not availableTo be determined
Nuclear β-catenin LevelsSW480Data not availableTo be determined
Axin2 mRNA ExpressionSW480Data not availableTo be determined
c-Myc mRNA ExpressionSW480Data not availableTo be determined
Cell Viability (IC50)SW480Data not availableTo be determined

Note: Specific quantitative data for this compound is not yet extensively published. The table serves as a template for researchers to populate with their own experimental data. A study on other isatin derivatives has shown potent GSK-3β inhibition[1].

Mandatory Visualizations

dot

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Repression Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh GSK3b_inhibited GSK-3β (Inhibited) Dsh->GSK3b_inhibited beta_catenin_on β-catenin (Stabilized) GSK3b_inhibited->beta_catenin_on No Phosphorylation beta_catenin_nuc Nuclear β-catenin beta_catenin_on->beta_catenin_nuc Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Activation Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Methylisatin This compound Methylisatin->GSK3b_inhibited Inhibition Experimental_Workflow cluster_assays Perform Assays start Start: Culture appropriate cell line (e.g., SW480, HEK293T) treat Treat cells with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability luciferase TCF/LEF Luciferase Reporter Assay treat->luciferase western Western Blot Analysis (p-GSK-3β, β-catenin) treat->western qpcr qRT-PCR for Target Genes (Axin2, c-Myc) treat->qpcr analyze Data Analysis and Interpretation viability->analyze luciferase->analyze western->analyze qpcr->analyze end End: Characterize the effect of This compound on Wnt signaling analyze->end Logical_Relationship Methylisatin This compound GSK3b GSK-3β Methylisatin->GSK3b Inhibits BetaCatenin β-catenin Phosphorylation (Decreased) GSK3b->BetaCatenin Mediates BetaCateninStab β-catenin Stabilization (Increased) BetaCatenin->BetaCateninStab NucTrans Nuclear Translocation BetaCateninStab->NucTrans TCFLEF TCF/LEF Transcriptional Activity (Increased) NucTrans->TCFLEF

References

Application Notes and Protocols for Evaluating the Anticancer Properties of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the comprehensive evaluation of the anticancer properties of 7-Methylisatin, a derivative of the isatin (B1672199) scaffold. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential antineoplastic effects.[1][2] This guide outlines key in vitro and in vivo experimental procedures to assess the efficacy and elucidate the mechanism of action of this compound as a potential anticancer agent. The protocols provided cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, analysis of key signaling pathways, and evaluation of in vivo tumor growth inhibition. All quantitative data should be summarized in structured tables for clear comparison, and diagrams illustrating experimental workflows and signaling pathways are provided in the DOT language for visualization.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold for the synthesis of various biologically active molecules.[3] Isatin derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer properties.[3][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This compound, a methylated analog of isatin, is a promising candidate for anticancer drug development. A related compound, 7-Methyl-indole ethyl isothiocyanate, has been shown to induce ROS-mediated apoptosis and cell cycle arrest in cancer cells.

This guide provides a systematic approach to evaluate the anticancer potential of this compound through a series of well-established experimental protocols.

Experimental Workflow

The overall workflow for evaluating the anticancer properties of this compound is depicted below. It begins with in vitro screening to determine its cytotoxic effects on various cancer cell lines, followed by mechanistic studies to understand how it induces cell death and inhibits proliferation. Promising in vitro results would then warrant progression to in vivo studies to assess anti-tumor efficacy in a living organism.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation A Cancer Cell Line Selection B MTT Assay (Cytotoxicity Screening) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Western Blot Analysis (Signaling Pathways) C->F G Xenograft Tumor Model Establishment F->G H This compound Treatment G->H I Tumor Growth Monitoring & Analysis H->I

Experimental workflow for evaluating this compound.

Data Presentation

All quantitative data from the following experiments should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7Breast
HeLaCervical
A549Lung
HepG2Liver

Table 2: Apoptosis Induction by this compound in [Cancer Cell Line] (Annexin V/PI Assay)

TreatmentConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50

Table 3: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line]

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-
This compoundIC50/2
This compoundIC50
This compound2 x IC50

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-0
This compound[Dose 1]
This compound[Dose 2]
Positive Control[Dose]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound (e.g., IC50/2, IC50, 2 x IC50) for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described for other assays.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) for a specified duration.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition for each treatment group.

Hypothesized Mechanism of Action & Signaling Pathways

Based on the known activities of isatin derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways.

Induction of Apoptosis

This compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

G This compound This compound ROS Production ROS Production This compound->ROS Production Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Bax Bax (Pro-apoptotic) Mitochondrial Stress->Bax Bcl-2->Bax Cytochrome c release Cytochrome c release Bax->Cytochrome c release Caspase-9 Activation Caspase-9 Activation Cytochrome c release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothesized apoptosis induction pathway.

Cell Cycle Arrest

This compound may cause cell cycle arrest at the G2/M or G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors like p21.

G This compound This compound p53/p21 Activation p53/p21 Activation This compound->p53/p21 Activation Cyclin D1/CDK4 Cyclin D1/CDK4 p53/p21 Activation->Cyclin D1/CDK4 G1 Arrest G1 Arrest p53/p21 Activation->G1 Arrest G1 Phase Progression G1 Phase Progression Cyclin D1/CDK4->G1 Phase Progression

Hypothesized G1 cell cycle arrest pathway.

Inhibition of Pro-Survival Signaling Pathways

This compound may inhibit the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer and promote cell proliferation and survival.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound This compound->PI3K This compound->Ras

Inhibition of pro-survival signaling pathways.

Conclusion

The experimental design outlined in this document provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its mechanisms of action, and evaluating its in vivo efficacy, researchers can generate the comprehensive data necessary to support its further development. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear communication of findings.

References

Application Notes and Protocols for In Vitro Assessment of 7-Methylisatin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 7-Methylisatin (7-methyl-1H-indole-2,3-dione) using established in vitro assays. The protocols detailed herein are designed to deliver reliable and reproducible data for the determination of the compound's inhibitory and bactericidal/fungicidal potential.

Introduction

This compound is an organic compound belonging to the isatin (B1672199) class of molecules, which are known for their diverse biological activities.[1][2] Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial, antiviral, and anticancer properties.[3][4] The antimicrobial action of isatin derivatives is thought to involve mechanisms such as the disruption of bacterial cell membrane integrity and interference with metabolic pathways.[3] A key target identified for some isatin derivatives is the inhibition of peptidoglycan glycosyltransferase (PGT), an essential enzyme in bacterial cell wall biosynthesis. This document outlines the necessary protocols to investigate the antimicrobial efficacy of this compound.

Data Presentation

While specific quantitative antimicrobial activity data for this compound is not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) values for structurally related isatin compounds to provide an expected range of activity. It is crucial to experimentally determine the specific MIC and other antimicrobial parameters for this compound using the protocols provided below.

Table 1: Representative Antimicrobial Activity of Isatin Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)
IsatinCampylobacter jejuni8.0 - 16.0
IsatinCampylobacter coli<1.0 - 16.0
Isatin Derivative 1Staphylococcus aureus3.0
Isatin Derivative 1Methicillin-resistant S. aureus (MRSA)3.0
Isatin Derivative 1Escherichia coli12.0 - 24.0
Isatin Derivative 2Bacillus subtilis8.0
Isatin Derivative 2Escherichia coli>128
Isatin Derivative 3Staphylococcus aureus128
Isatin Derivative 3Pseudomonas aeruginosa16.0

Note: The data presented are for isatin and its derivatives and should be used for comparative purposes only. Experimental determination of the antimicrobial activity of this compound is required for accurate assessment.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB or RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial or fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile pipette and tips or a calibrated loop

Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the agar plates under the same conditions as the initial culture.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains of interest

  • Sterile swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

Procedure:

  • Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under sterile conditions.

  • Preparation of Inoculum: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MIC_Reading Visual/Spectrophotometric MIC Reading MIC_Assay->MIC_Reading Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement MBC_Determination Subculturing for MBC MIC_Reading->MBC_Determination MBC_Reading Colony Counting for MBC MBC_Determination->MBC_Reading

Caption: Workflow for in vitro antimicrobial assessment of this compound.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

mechanism_of_action cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) PGT Peptidoglycan Glycosyltransferase (PGT) Lipid_II->PGT Substrate Growing_Chain Growing Peptidoglycan Chain PGT->Growing_Chain Elongation Disruption Cell Wall Disruption & Bacterial Cell Lysis Growing_Chain->Disruption Methylisatin This compound Methylisatin->Inhibition Inhibition->PGT

Caption: Inhibition of peptidoglycan synthesis by this compound.

Logical Relationship between MIC and MBC

MIC_MBC_Relationship Start Perform Broth Microdilution Assay Observe Observe for Microbial Growth (Turbidity) Start->Observe MIC Determine MIC (Lowest concentration with no growth) Observe->MIC Subculture Subculture from clear wells (≥ MIC) onto agar plates MIC->Subculture Proceed if growth is inhibited Incubate Incubate Agar Plates Subculture->Incubate Observe_Colonies Observe for Colony Growth Incubate->Observe_Colonies MBC Determine MBC (Lowest concentration with ≥99.9% killing) Observe_Colonies->MBC

Caption: Logical workflow from MIC to MBC determination.

References

Troubleshooting & Optimization

Troubleshooting regioselectivity in the synthesis of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylisatin. Our focus is to address challenges related to regioselectivity and other common synthetic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Sandmeyer isatin (B1672199) synthesis, the Stolle synthesis, and the Gassman isatin synthesis. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and regioselectivity.

Q2: Why is regioselectivity a concern in the synthesis of this compound?

A2: When starting with precursors like 2-methylaniline (o-toluidine), there is a possibility of forming isomeric byproducts, most commonly 5-Methylisatin.[1] The cyclization step can occur at either the C6 or C2 position relative to the methyl group on the aniline (B41778) ring, leading to the formation of the 7-methyl or 5-methyl isomer, respectively. Controlling the reaction conditions is crucial to favor the formation of the desired this compound.

Q3: Which synthetic method offers the best regioselectivity for this compound?

A3: The Sandmeyer synthesis, when starting with 2-methylaniline, is generally preferred for its ability to produce 7-substituted isatins with high regioselectivity.[2] However, the Stolle and Gassman methods can also be employed, though they may present different regioselectivity challenges depending on the specific substrates and reaction conditions.[3]

Q4: How can I confirm that I have synthesized this compound and not another isomer?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for unambiguous structure elucidation. The 1H NMR and 13C NMR spectra of this compound and its isomers, such as 5-Methylisatin, exhibit distinct chemical shifts and coupling patterns for the aromatic protons and the methyl group. Comparing the obtained spectra with reference data is the most reliable method for isomer identification.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or deactivation of reagents.

  • Side Reactions: Besides the formation of the 5-methyl isomer, other side reactions like over-oxidation of the methyl group can reduce the yield of the desired product.[2]

  • Poor Solubility of Intermediates: In some syntheses, intermediates may have poor solubility in the reaction medium, leading to incomplete conversion.

  • Suboptimal Work-up and Purification: Product loss during extraction, washing, or purification steps can significantly lower the isolated yield.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC) to determine the optimal reaction time.

    • Catalyst/Reagent Choice: In the Sandmeyer synthesis, using polyphosphoric acid (PPA) instead of sulfuric acid can minimize over-oxidation of the methyl group.

  • Improve Solubility: For reactions with poorly soluble intermediates, consider using a co-solvent or a different solvent system. In some cases, alternative synthetic routes that proceed through more soluble intermediates may be necessary.

  • Refine Work-up and Purification:

    • Ensure the pH is optimal for extraction of the product.

    • Use a minimal amount of solvent for recrystallization to avoid product loss.

    • Consider chromatographic purification if simple recrystallization is ineffective.

Problem 2: Formation of 5-Methylisatin as a Major Byproduct

Possible Causes:

  • Lack of Regiocontrol in Cyclization: The cyclization step of the synthesis may not be sufficiently regioselective, leading to the formation of a mixture of 7-methyl and 5-methyl isomers.

  • Reaction Conditions Favoring 5-Isomer Formation: Certain reaction conditions, such as the type of acid catalyst or the reaction temperature, may favor the thermodynamic or kinetic product that is not the desired 7-methyl isomer.

Solutions:

  • Choice of Synthetic Route: The Sandmeyer synthesis starting from 2-methylaniline is reported to have good regioselectivity for the 7-position.

  • Control of Cyclization Conditions:

    • Acid Catalyst: The choice and concentration of the acid catalyst in the cyclization step are critical. Experiment with different acids (e.g., sulfuric acid, polyphosphoric acid, methanesulfonic acid) to find the optimal conditions for favoring the 7-isomer.

    • Temperature: The cyclization temperature can influence the isomer ratio. Lowering or raising the temperature may alter the regioselectivity.

  • Purification: If a mixture of isomers is obtained, separation can be achieved by chromatographic methods. High-speed counter-current chromatography has been reported for the separation of isatin isomers. Column chromatography with a suitable eluent system (e.g., hexane-ethyl acetate) can also be effective.

Problem 3: Over-oxidation of the Methyl Group

Possible Causes:

  • Harsh Oxidizing Conditions: The reaction conditions, particularly in the presence of strong acids and oxidizing agents, can lead to the oxidation of the electron-donating methyl group to a carboxylic acid or other oxidized species.

Solutions:

  • Milder Reaction Conditions:

    • Acid Choice: As mentioned, using polyphosphoric acid (PPA) in place of sulfuric acid has been shown to reduce over-oxidation byproducts in the Sandmeyer synthesis.

    • Temperature Control: Avoid excessive heating during the cyclization step.

  • Protecting Groups: In some cases, it might be feasible to introduce the methyl group at a later stage of the synthesis or to use a protecting group strategy, although this adds complexity to the overall process.

Data Presentation

Table 1: Comparison of Spectroscopic Data for this compound and 5-Methylisatin

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (Solvent, δ ppm)
This compound 11.22 (s, 1H, NH), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H, CH3)Data not readily available in searched sources.
5-Methylisatin 10.9 (s, 1H, NH), 7.39 (d), 7.30 (s), 6.81 (d), 2.25 (s, 3H, CH3)Data not readily available in searched sources.

Note: The provided 1H NMR data is based on available literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Sandmeyer Synthesis of this compound

This protocol is adapted from a patented procedure and is a common method for the synthesis of this compound.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

  • In a suitable reaction vessel, dissolve chloral (B1216628) hydrate (B1144303) (1.1 eq) and hydroxylamine (B1172632) hydrochloride (2.2 eq) in water.

  • Add a solution of 2-methylaniline (1.0 eq) in water containing hydrochloric acid.

  • Add sodium sulfate (B86663) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90 °C) for about 2 hours.

  • Cool the mixture to allow the isonitroso-N-(2-methylphenyl)acetamide intermediate to precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Cyclization to this compound

  • Carefully add the dried isonitroso-N-(2-methylphenyl)acetamide from Step 1 to pre-warmed concentrated sulfuric acid (or polyphosphoric acid) at around 65 °C.

  • Maintain the temperature and stir for approximately 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Note: This is a generalized protocol. For a specific reported procedure, refer to patent CN101786980A, which describes the synthesis of this compound with a total yield of 80.4%.

Mandatory Visualizations

Sandmeyer_Synthesis_7_Methylisatin start 2-Methylaniline intermediate Isonitroso-N-(2-methylphenyl)acetamide start->intermediate Step 1: Condensation reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl product This compound intermediate->product Step 2: Cyclization side_product 5-Methylisatin (Isomeric Impurity) intermediate->side_product Poor Regioselectivity reagents2 Conc. H2SO4 or PPA oxidation_product Oxidized Byproducts product->oxidation_product Over-oxidation

Caption: Workflow for the Sandmeyer synthesis of this compound, highlighting potential side products.

Troubleshooting_Regioselectivity start Isomeric Mixture Detected (this compound and 5-Methylisatin) q1 Was the Sandmeyer synthesis used? start->q1 a1_yes Optimize Cyclization: - Use Polyphosphoric Acid (PPA) - Control Temperature (e.g., 65-75°C) q1->a1_yes Yes a1_no Consider Switching to Sandmeyer Synthesis from 2-Methylaniline q1->a1_no No q2 Is separation of isomers required? a1_yes->q2 a1_no->q2 a2_yes Employ Chromatographic Separation: - Column Chromatography (e.g., Hexane/EtOAc) - High-Speed Counter-Current Chromatography q2->a2_yes Yes end Pure this compound q2->end No (if optimization is sufficient) a2_yes->end

Caption: Decision-making workflow for troubleshooting poor regioselectivity in this compound synthesis.

References

Identification and removal of common impurities in 7-Methylisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of 7-Methylisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, particularly via the Sandmeyer reaction, several common impurities can arise. These include:

  • Over-oxidation Products: The methyl group at the 7-position is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (7-carboxyisatin) or other oxidized species.[1]

  • Isomeric Byproducts: Poor regioselectivity during the reaction can lead to the formation of 5-methylisatin.[1]

  • Isatin (B1672199) Oxime Byproducts: These can form as intermediates and may persist if the cyclization step is incomplete.[1][2]

  • Unreacted Starting Materials: Residual amounts of starting materials such as 2-methylaniline, chloral (B1216628) hydrate, and hydroxylamine (B1172632) hydrochloride may remain.[3]

  • Halogenated Derivatives: In the presence of halogenating agents, impurities like 5-chloro-7-methylisatin (B86844) or 5,7-dichloro-7-methylisatin can be formed.

Q2: What analytical techniques are recommended for identifying impurities in a this compound sample?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of this compound. A reverse-phase C18 column with UV detection (commonly at 254 nm) is effective for separation and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, which is crucial for the definitive identification of the main product and any significant impurities.

  • Infrared (IR) Spectroscopy: This method helps in confirming the presence of characteristic functional groups in both the product and impurities.

Q3: How can I remove unreacted 2-methylaniline from my crude this compound product?

A3: Unreacted 2-methylaniline can often be removed by performing an acidic wash. Since 2-methylaniline is basic, it will be protonated in an acidic solution and become water-soluble, allowing it to be separated from the less soluble this compound. Recrystallization from a suitable solvent is also an effective purification step.

Q4: My final product has a slightly different color than expected. What could be the cause?

A4: A deviation in the expected color of this compound (typically a yellow to orange powder) can indicate the presence of impurities. Oxidized byproducts or residual starting materials can contribute to color changes. It is advisable to analyze the sample using HPLC or TLC to check for the presence of impurities and then perform a suitable purification step like recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction, side reactions leading to byproducts, or loss of product during workup and purification.Optimize reaction conditions (temperature, reaction time, acid concentration). Ensure efficient extraction and handle the product carefully during purification steps.
Presence of an Isomeric Impurity (e.g., 5-methylisatin) Poor regioselectivity during the synthesis.Carefully control the reaction temperature and the concentration of the acid used for cyclization. The use of polyphosphoric acid instead of sulfuric acid has been shown to improve regioselectivity. Purification by column chromatography may be necessary to separate the isomers.
Significant Peak Corresponding to an Over-oxidized Product in HPLC Harsh reaction conditions, particularly during the acid-catalyzed cyclization step.Employ milder reaction conditions. The use of polyphosphoric acid has been reported to reduce the formation of oxidation byproducts from 15% to less than 3%.
Broad or Tailing Peaks in HPLC Analysis Poor sample solubility, interaction of the analyte with the stationary phase, or column degradation.Ensure the sample is fully dissolved in the mobile phase. Adjust the mobile phase pH. Use a new or thoroughly cleaned HPLC column.
Difficulty in Removing Water-Soluble Impurities Inefficient washing during the workup.Wash the crude product thoroughly with cold water. For persistent impurities, consider purification via the formation of a bisulfite addition product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Based on solubility data, glacial acetic acid is a suitable solvent for the recrystallization of isatin derivatives.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot glacial acetic acid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., cold water or a cold mixture of the recrystallization solvent and a non-solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is effective for separating isatins from impurities that do not form bisulfite adducts.

  • Adduct Formation: Suspend the crude this compound in an aqueous solution of sodium bisulfite. Heat the mixture to form a hot aqueous solution of the sodium this compound bisulfite adduct.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.

  • Filtration: Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Crystallization of the Adduct: Cool the filtrate, preferably with agitation, to induce the crystallization of the sodium this compound bisulfite adduct.

  • Isolation of the Adduct: Collect the crystals of the adduct by filtration and wash them with a small amount of cold water.

  • Liberation of Pure this compound: Suspend the crystallized adduct in an aqueous acid solution (e.g., dilute sulfuric acid). This will decompose the adduct and precipitate the purified this compound.

  • Final Isolation and Drying: Collect the purified this compound by filtration, wash thoroughly with water to remove any remaining acid and salts, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound hplc HPLC / LC-MS start->hplc Initial Purity Check recrystallization Recrystallization hplc->recrystallization Impurities Detected column_chrom Column Chromatography hplc->column_chrom Impurities Detected bisulfite Bisulfite Adduct Formation hplc->bisulfite Impurities Detected pure_product Pure this compound hplc->pure_product Purity Meets Specification nmr NMR Spectroscopy gcms GC-MS recrystallization->pure_product column_chrom->pure_product bisulfite->pure_product pure_product->nmr Final Characterization pure_product->gcms Final Characterization

Caption: Workflow for impurity identification and purification of this compound.

logical_relationship cluster_sources Potential Impurity Sources cluster_impurities Resulting Impurities cluster_consequences Consequences side_reactions Side Reactions isomers Isomeric Byproducts (e.g., 5-methylisatin) side_reactions->isomers oximes Isatin Oxime Byproducts side_reactions->oximes incomplete_reaction Incomplete Reaction starting_materials Unreacted Starting Materials incomplete_reaction->starting_materials harsh_conditions Harsh Reaction Conditions oxidation_products Oxidation Products harsh_conditions->oxidation_products low_yield Lower Yield & Purity isomers->low_yield analysis_issues Analytical Complications isomers->analysis_issues biological_effects Altered Biological Activity isomers->biological_effects starting_materials->low_yield starting_materials->analysis_issues oxidation_products->low_yield oxidation_products->analysis_issues oxidation_products->biological_effects oximes->low_yield oximes->analysis_issues

Caption: Relationship between impurity sources and their consequences in this compound synthesis.

References

Optimization of reaction conditions for synthesizing 7-Methylisatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methylisatin and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Sandmeyer isatin (B1672199) synthesis.

Q1: What is the most common method for synthesizing this compound, and what are the key steps?

A1: The most prevalent and well-established method is the Sandmeyer isatin synthesis.[1][2][3][4] This classical approach involves two main stages:

  • Formation of an Isonitrosoacetanilide Intermediate: This step involves the reaction of 2-methylaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride.[1]

  • Acid-Catalyzed Cyclization: The intermediate is then cyclized in the presence of a strong acid, most commonly concentrated sulfuric acid, to yield the this compound product.

Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and their respective solutions:

  • Incomplete Cyclization: The cyclization step is critical and highly dependent on the acid catalyst and temperature. For intermediates with high lipophilicity, solubility in sulfuric acid can be poor, leading to incomplete reaction.

    • Solution: Consider using methanesulfonic acid as an alternative to sulfuric acid to improve solubility and drive the cyclization to completion. A patented method also suggests polyphosphoric acid (PPA) or trifluoromethanesulfonic acid as effective cyclization catalysts.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions and incomplete conversion.

    • Solution: An optimized Sandmeyer protocol with a reported yield of 77% uses specific molar equivalents. Refer to the detailed experimental protocols and data tables below for precise quantities.

  • Poor Temperature Control: The initial diazotization step requires low temperatures (0–5°C), while the cyclization requires elevated temperatures (e.g., 70–80°C). Deviations can significantly impact the reaction's success.

    • Solution: Ensure precise temperature control throughout the reaction using appropriate cooling and heating baths.

Q3: I am observing significant amounts of byproducts. How can I minimize their formation?

A3: The formation of byproducts is a common challenge. The two main issues are over-oxidation and lack of regioselectivity.

  • Over-oxidation of the Methyl Group: The strong acidic and oxidative conditions of the Sandmeyer synthesis can lead to the oxidation of the methyl group at the C7 position.

    • Solution: Using polyphosphoric acid (PPA) in place of sulfuric acid has been shown to dramatically reduce these oxidation byproducts from as high as 15% to less than 3%.

  • Formation of 5-Methylisatin Isomer: Poorly controlled reactions can lead to the formation of the 5-methyl isomer, impacting the purity of the final product.

    • Solution: The Sandmeyer synthesis, when starting with 2-methylaniline, is inherently regioselective for the 7-position. To maximize this, it is crucial to maintain strict control over reaction conditions, particularly temperature and the rate of reagent addition.

Below is a troubleshooting workflow to address common synthesis issues.

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered start->problem low_yield Low Yield problem->low_yield e.g., <50% byproducts Byproduct Formation problem->byproducts e.g., on TLC/NMR incomplete_cyclization Incomplete Cyclization? low_yield->incomplete_cyclization wrong_stoichiometry Incorrect Stoichiometry? low_yield->wrong_stoichiometry oxidation Over-oxidation? byproducts->oxidation isomer Isomer Formation? byproducts->isomer solution1 Use CH3SO3H or PPA for better solubility. incomplete_cyclization->solution1 solution2 Verify molar ratios of all reactants. wrong_stoichiometry->solution2 solution3 Use PPA instead of H2SO4. oxidation->solution3 solution4 Maintain strict temperature control (0-5°C for diazotization). isomer->solution4 end Successful Synthesis solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound synthesis.

Q4: How can I synthesize N-substituted this compound derivatives?

A4: N-substituted isatins are important for modulating biological activity. Common methods include:

  • N-Alkylation/N-Arylation: This can be achieved through various modern synthetic methods. One environmentally benign approach involves the oxidation of the corresponding N-substituted indole (B1671886) using O₂ as the oxidant in the presence of a photosensitizer.

  • Reaction with Primary Alkylamines: Isatin and its derivatives react with primary alkylamines in hot ethanol (B145695) to yield 3-imines, which can be further modified.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various synthetic protocols for isatin derivatives, providing a basis for comparison and optimization.

Table 1: Optimized Sandmeyer Protocol for this compound An optimized protocol reported a yield of 77%.

StepReagentMolar EquivalentConditionsDuration
12-Methylaniline1.0In HCl/H₂O at 0°C30 min
Sodium Nitrite (B80452) (NaNO₂)1.05
2Chloral Hydrate1.2In H₂SO₄ at 70–75°C6 h
Hydroxylamine HCl1.1

Table 2: Comparison of Cyclization Agents for Isatin Synthesis

Cyclization AgentAdvantageReported Byproduct/Yield Info
Concentrated Sulfuric Acid (H₂SO₄)Standard, widely used reagent.Can cause over-oxidation byproducts (up to 15%).
Polyphosphoric Acid (PPA)Significantly reduces oxidation.Reduces oxidation byproducts to <3%.
Methanesulfonic Acid (CH₃SO₃H)Improves solubility for lipophilic intermediates.Effective when H₂SO₄ method yields little to no product.
Boron Trifluoride (BF₃) / Trifluoromethanesulfonic AcidCan be directly evaporated, simplifying workup.Avoids quenching in large volumes of water.

Experimental Protocols

Protocol 1: Optimized Sandmeyer Synthesis of this compound This protocol is based on a reported method with a 77% yield.

Step 1: Diazotization of 2-Methylaniline

  • Prepare a solution of 2-methylaniline (1.0 equiv.) in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0–5°C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (1.05 equiv.) in water, ensuring the temperature remains below 5°C.

  • Continue stirring the resulting diazonium salt solution at 0°C for 30 minutes.

Step 2: Formation of Isonitrosoacetanilide Intermediate and Cyclization

  • In a separate flask, prepare a solution of chloral hydrate (1.2 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in water.

  • Add the cold diazonium salt solution from Step 1 to this mixture.

  • Slowly and carefully add concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to 70–75°C and maintain this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • The precipitated solid (this compound) is collected by filtration, washed with cold water, and dried.

Below is a diagram illustrating the general workflow of the Sandmeyer synthesis.

SandmeyerWorkflow cluster_step3 aniline 2-Methylaniline reagents1 NaNO2, HCl 0-5°C diazonium Diazonium Salt reagents1->diazonium reagents2 Chloral Hydrate, Hydroxylamine HCl intermediate Isonitrosoacetanilide Intermediate reagents2->intermediate reagents3 Conc. H2SO4 (or PPA) 70-75°C cyclization Cyclization reagents3->cyclization product This compound cyclization->product workup Workup (Quench, Filter, Dry) product->workup

Caption: General workflow for the Sandmeyer synthesis of this compound.

References

Preventing over-oxidation during the synthesis of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylisatin. The focus is on preventing over-oxidation, a common challenge during this synthetic process.

Troubleshooting Guide: Preventing Over-oxidation

Over-oxidation of the methyl group at the 7-position is a primary concern during the synthesis of this compound, particularly in the acid-catalyzed cyclization step of the Sandmeyer method. This side reaction leads to the formation of impurities, such as 7-carboxyisatin, which reduces the overall yield and complicates purification.

Issue: Low Yield and Presence of Impurities

If you are experiencing lower than expected yields of this compound and suspect the presence of over-oxidized byproducts, consult the following table for potential causes and solutions.

Symptom Possible Cause Recommended Solution
Final product contains a significant amount of a more polar impurity, potentially 7-carboxyisatin.The strong acidic conditions of the cyclization step are causing oxidation of the 7-methyl group.Substitute concentrated sulfuric acid (H₂SO₄) with a milder dehydrating agent like polyphosphoric acid (PPA) for the cyclization step.[1]
Reaction mixture turns excessively dark or chars during the acid-catalyzed cyclization.The reaction temperature is too high, promoting oxidative side reactions.Carefully control the reaction temperature, ensuring it does not exceed the recommended range (typically 60-70°C when adding the isonitrosoacetanilide to sulfuric acid).[2]
Difficulty in purifying the final product to obtain pure this compound.Co-precipitation or similar physical properties of this compound and its over-oxidized byproducts.Employ column chromatography for purification. Given the likely increased polarity of the carboxylic acid byproduct, a gradient elution may be effective.

Identification of Over-oxidation Byproduct (7-Carboxyisatin)

  • ¹H NMR: The spectrum of 7-carboxyisatin would be expected to show the absence of the methyl group signal (a singlet typically around 2.5 ppm) and the appearance of a broad singlet for the carboxylic acid proton, likely in the downfield region (10-13 ppm). The aromatic proton signals would also be affected by the change in the electronic nature of the substituent at the 7-position.

  • ¹³C NMR: The spectrum would show the absence of the methyl carbon signal (typically around 15-20 ppm) and the appearance of a new signal for the carboxylic acid carbon, expected in the range of 165-185 ppm.

  • Mass Spectrometry: The molecular ion peak for 7-carboxyisatin (C₉H₅NO₄) would be observed at an m/z corresponding to its molecular weight (191.02 g/mol ), which is higher than that of this compound (C₉H₇NO₂) at 161.16 g/mol .

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-oxidation in the synthesis of this compound?

A1: The most common cause is the use of strong oxidizing acids, such as concentrated sulfuric acid, at elevated temperatures during the cyclization of the isonitrosoacetanilide intermediate in the Sandmeyer synthesis.[1] The methyl group at the 7-position is susceptible to oxidation under these harsh conditions.

Q2: How can I effectively prevent over-oxidation?

A2: The most effective method is to replace concentrated sulfuric acid with a milder dehydrating agent like polyphosphoric acid (PPA).[1] PPA facilitates the cyclization reaction while being less prone to causing oxidation of the sensitive methyl group.

Q3: What is the expected impact on yield when using PPA instead of H₂SO₄?

A3: Using PPA can significantly increase the purity of the final product by minimizing the formation of over-oxidized byproducts. One report indicates a reduction in oxidation byproducts from as high as 15% with sulfuric acid to less than 3% with PPA.[1] This reduction in side reactions generally leads to a higher isolated yield of the desired this compound.

Q4: Besides over-oxidation, what other significant byproduct can form during the Sandmeyer synthesis of isatins?

A4: Another common byproduct is the corresponding isatin (B1672199) oxime. This can form from the reaction of the isatin product with hydroxylamine (B1172632) generated during the hydrolysis of the isonitrosoacetanilide intermediate. The formation of isatin oximes can be mitigated by using a "decoy agent," such as an aldehyde or ketone, during the reaction quench or extraction steps to consume any free hydroxylamine.

Quantitative Data Summary

The choice of acid for the cyclization step has a significant impact on the level of over-oxidation byproducts.

Acid Used for Cyclization Percentage of Oxidation Byproducts Reference
Concentrated Sulfuric Acid (H₂SO₄)Up to 15%
Polyphosphoric Acid (PPA)< 3%

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound using Sulfuric Acid (Prone to Over-oxidation)

This protocol is adapted from the general procedure for isatin synthesis and is provided for informational purposes to highlight the step where over-oxidation occurs.

Step 1: Synthesis of N-(2-methylphenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve chloral (B1216628) hydrate (B1144303) and sodium sulfate (B86663) in water.

  • Add a solution of 2-methylaniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to boiling for a short period.

  • Cool the mixture to allow the precipitation of N-(2-methylphenyl)-2-(hydroxyimino)acetamide.

  • Filter and dry the solid product.

Step 2: Cyclization to this compound

  • Caution: This step is where over-oxidation is most likely to occur. Carefully add the dry N-(2-methylphenyl)-2-(hydroxyimino)acetamide in portions to pre-heated concentrated sulfuric acid (e.g., at 50°C).

  • Maintain the reaction temperature between 60-70°C during the addition.

  • After the addition is complete, heat the mixture (e.g., to 80°C) for a short duration to complete the cyclization.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the crude this compound.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Sandmeyer Synthesis of this compound using Polyphosphoric Acid (Minimized Over-oxidation)

This protocol utilizes a milder acid to reduce the incidence of over-oxidation.

Step 1: Synthesis of N-(2-methylphenyl)-2-(hydroxyimino)acetamide

  • Follow the same procedure as in Protocol 1, Step 1.

Step 2: Cyclization to this compound

  • In a reaction vessel, heat polyphosphoric acid (PPA) to a moderate temperature (e.g., 70-80°C).

  • Slowly add the dry N-(2-methylphenyl)-2-(hydroxyimino)acetamide to the PPA with stirring.

  • After the addition is complete, continue to heat the mixture with stirring for a specified time to ensure complete cyclization.

  • Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring to precipitate the crude this compound.

  • Filter the product, wash it extensively with water until the washings are neutral, and then dry.

  • The resulting product should have a significantly lower content of over-oxidized impurities. Further purification can be performed by recrystallization if necessary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization 2-Methylaniline 2-Methylaniline Isonitrosoacetanilide Isonitrosoacetanilide 2-Methylaniline->Isonitrosoacetanilide Chloral_Hydrate Chloral_Hydrate Chloral_Hydrate->Isonitrosoacetanilide Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Isonitrosoacetanilide This compound This compound Isonitrosoacetanilide->this compound H₂SO₄ or PPA Over-oxidized_Byproduct Over-oxidized Byproduct (e.g., 7-Carboxyisatin) Isonitrosoacetanilide->Over-oxidized_Byproduct H₂SO₄ (harsh conditions)

Caption: Synthetic pathway for this compound via the Sandmeyer route.

Troubleshooting_Workflow Start Low yield of This compound Check_Impurity Impurity detected? Start->Check_Impurity Identify_Impurity Characterize impurity (NMR, MS) Check_Impurity->Identify_Impurity Yes Other_Issue Investigate other reaction parameters Check_Impurity->Other_Issue No Is_Over_oxidized Over-oxidized byproduct? Identify_Impurity->Is_Over_oxidized Use_PPA Use Polyphosphoric Acid (PPA) instead of H₂SO₄ Is_Over_oxidized->Use_PPA Yes Is_Over_oxidized->Other_Issue No Control_Temp Control reaction temperature carefully Use_PPA->Control_Temp End Improved Yield Control_Temp->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Harsh_Conditions Harsh Conditions (Conc. H₂SO₄, High Temp) Over_oxidation Increased Over-oxidation Harsh_Conditions->Over_oxidation leads to Mild_Conditions Mild Conditions (PPA, Controlled Temp) High_Purity High Purity Product Mild_Conditions->High_Purity leads to

Caption: Relationship between reaction conditions and synthesis outcome.

References

Managing byproduct formation in 7-Methylisatin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylisatin. The information is designed to help manage and minimize byproduct formation in common reactions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: I am synthesizing this compound via the Sandmeyer reaction and observing significant impurities. What are the likely byproducts?

A1: In the synthesis of isatins, including this compound, via the Sandmeyer reaction, several byproducts can form, leading to a complex reaction mixture and lower yields. Common impurities include:

  • Isatin (B1672199) Oxime Byproducts: These can form when hydroxylamine, generated during the reaction, reacts with the carbonyl group of the isatin product.[1]

  • Over-oxidation Products: The methyl group at the 7-position is susceptible to oxidation during the acid-catalyzed cyclization, which can lead to the formation of the corresponding carboxylic acid or other oxidized species.

  • Phenolic Impurities: Hydrolysis of the diazonium salt intermediate can lead to the formation of phenolic byproducts.[2]

  • Protodeamination Products: The diazonium group can be replaced by a hydrogen atom, leading to a dem-aminated byproduct.[2]

To mitigate the formation of isatin oxime, "decoy agents" such as acetone, chloral (B1216628) hydrate, or glyoxal (B1671930) can be introduced during the work-up to react with any generated hydroxylamine.[1]

N-Alkylation Reactions

Q2: My N-alkylation of this compound is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in N-alkylation of isatins are a common issue. Several factors can contribute to this, and the following troubleshooting workflow can help identify and resolve the problem.

G cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield in N-Alkylation reagents Check Reagent Quality - Anhydrous solvents? - Fresh base? - Pure this compound? start->reagents conditions Optimize Reaction Conditions - Increase temperature? - Extend reaction time? - Use microwave irradiation? start->conditions base_solvent Modify Base/Solvent System - Stronger base (e.g., Cs₂CO₃)? - Different polar aprotic solvent (e.g., NMP)? start->base_solvent byproducts Investigate Byproduct Formation - O-alkylation? - Epoxide formation (with α-haloketones)? start->byproducts solution_reagents Use high-purity, anhydrous reagents. reagents->solution_reagents solution_conditions Systematically vary conditions and monitor by TLC. conditions->solution_conditions solution_base_solvent Switch to a more effective base/solvent combination. base_solvent->solution_base_solvent solution_byproducts Adjust conditions to favor N-alkylation (see Q3). byproducts->solution_byproducts

Troubleshooting workflow for low yield in N-alkylation.

Q3: I am observing a significant amount of an unexpected side product in the N-alkylation of this compound with an α-haloketone (e.g., phenacyl bromide). What is it and how can I prevent it?

A3: A common byproduct in the N-alkylation of isatins with α-haloketones is an epoxide. This occurs through the deprotonation of the acidic methylene (B1212753) group of the alkylating agent by the base, followed by an intramolecular attack on the C3-carbonyl of the isatin.

To minimize epoxide formation:

  • Use a milder base: Strong bases favor the formation of the carbanion from the alkylating agent. Using a weaker base like potassium carbonate (K₂CO₃) can favor N-alkylation.

  • Control the reaction temperature: Lower temperatures can sometimes suppress the side reaction.

  • Use the pre-formed isatin salt: Using the sodium salt of isatin can minimize the presence of excess base in the reaction mixture.

The following diagram illustrates the mechanism of epoxide byproduct formation.

G cluster_reactants Reactants cluster_pathways Reaction Pathways isatin This compound n_alkylation Desired N-Alkylation Product isatin->n_alkylation Reacts with α-haloketone intramolecular_attack Intramolecular Attack on C3-Carbonyl isatin->intramolecular_attack Attacks haloketone α-Haloketone (e.g., Phenacyl Bromide) haloketone->n_alkylation carbanion Carbanion Formation (from α-haloketone) haloketone->carbanion base Base (e.g., K₂CO₃) base->carbanion Deprotonates carbanion->intramolecular_attack epoxide Epoxide Byproduct intramolecular_attack->epoxide

References

Technical Support Center: Scale-Up Synthesis of 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the scale-up synthesis of 7-Methylisatin. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is preferred for scale-up?

The most prevalent methods for synthesizing this compound are the Sandmeyer isatin (B1672199) synthesis and the Stolle synthesis.

  • Sandmeyer Synthesis: This is a classical and widely used method for isatin synthesis.[1][2] It involves the reaction of an aniline (B41778) (in this case, 2-methylaniline) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield the isatin.[1] For the synthesis of a chiral isatin, the Sandmeyer approach has been shown to provide a higher yield (50%) compared to the Stolle method (16%).[3]

  • Stolle Synthesis: This method is a significant alternative and involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide, followed by cyclization using a Lewis acid. While particularly useful for N-substituted isatins, its application for N-unsubstituted isatins like this compound can be less efficient.

For the scale-up synthesis of this compound, the Sandmeyer synthesis is often the preferred route due to its generally higher yields for this class of compounds and well-established procedures. A patent for the synthesis of this compound reported a total two-step recovery of 80.4%.

Q2: What are the primary challenges faced during the scale-up of this compound synthesis via the Sandmeyer reaction?

The main challenges include:

  • Regioselectivity: Ensuring the formation of the desired 7-methyl isomer over other potential isomers, such as 5-methylisatin.

  • Byproduct Formation: The most common byproduct is the corresponding isatin oxime, which can complicate purification and reduce yield. Over-oxidation of the methyl group at the 7-position to a carboxylic acid is another significant concern.

  • Reaction Conditions: The cyclization step is highly exothermic and requires careful temperature control to prevent charring and loss of product.

  • Solubility of Intermediates: Substituted isonitrosoacetanilides can have poor solubility in the reaction medium, leading to incomplete reactions.

  • Purification: Removing impurities on a large scale can be challenging and may require multiple recrystallization or chromatographic steps.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete formation of the isonitrosoacetanilide intermediate.Ensure complete dissolution of the starting aniline and maintain the recommended reaction temperature and time. The use of sodium sulfate (B86663) can help in salting out the intermediate.Incomplete reaction in the first step will naturally lead to a lower overall yield.
Poor solubility of the isonitrosoacetanilide intermediate during cyclization.Consider using methanesulfonic acid or polyphosphoric acid (PPA) instead of sulfuric acid for the cyclization step.These alternative acids can improve the solubility of less soluble intermediates, leading to a more complete reaction.
Decomposition of the product due to excessive heat.Maintain strict temperature control during the acid-catalyzed cyclization, keeping the temperature within the recommended range (typically 60-70°C).The reaction is exothermic, and temperatures above 80°C can lead to charring and degradation of the desired product.
Suboptimal work-up procedure.After quenching the reaction on ice, ensure the product is thoroughly washed with cold water to remove all traces of acid before drying.Residual acid can catalyze degradation upon storage or during subsequent purification steps.
Problem 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Step Rationale
Formation of isatin oxime byproduct.Introduce a "decoy agent" such as a simple aldehyde or ketone during the reaction quenching or extraction phase.The decoy agent reacts with and scavenges the species responsible for oxime formation, thus increasing the purity of the isatin.
Over-oxidation of the methyl group.Use polyphosphoric acid (PPA) for the cyclization instead of sulfuric acid.PPA has been shown to reduce the formation of oxidation byproducts.
Formation of regioisomers (e.g., 5-methylisatin).Carefully control reaction parameters such as temperature and acid concentration.Precise control over reaction conditions is crucial for achieving high regioselectivity.

Data Presentation

Table 1: Comparison of Cyclization Agents in Isatin Synthesis

Cyclization AgentKey AdvantagesReported Observations
Sulfuric Acid Readily available and cost-effective.Can lead to charring at elevated temperatures and byproduct formation.
Methanesulfonic Acid Effective for intermediates with poor solubility in sulfuric acid, potentially improving yields.Can sometimes introduce impurities that are difficult to remove.
Polyphosphoric Acid (PPA) Reduces over-oxidation of the methyl group, leading to a purer product.May require higher temperatures for efficient cyclization.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound

This protocol is a generalized procedure based on established methods.

Part A: Synthesis of 2-(Hydroxyimino)-N-(o-tolyl)acetamide (Isonitrosoacetanilide intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) in water.

  • Add crystallized sodium sulfate (approx. 10-12 eq) to the solution.

  • In a separate beaker, dissolve 2-methylaniline (1.0 eq) in water with the aid of concentrated hydrochloric acid (1.1 eq).

  • Add the 2-methylaniline hydrochloride solution to the reaction vessel.

  • Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for a short period (e.g., 1-2 minutes of vigorous boiling) until the reaction is complete.

  • Cool the mixture to room temperature and filter the precipitated isonitrosoacetanilide.

  • Wash the solid with cold water and dry.

Part B: Cyclization to this compound

  • Carefully add concentrated sulfuric acid to a reaction flask equipped with a mechanical stirrer and a thermometer.

  • Warm the sulfuric acid to approximately 50°C.

  • Slowly add the dry isonitrosoacetanilide from Part A in portions, maintaining the reaction temperature between 60°C and 70°C. Use external cooling if necessary to control the exotherm.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Allow the mixture to stand for 30 minutes, then filter the precipitated this compound.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude product.

Protocol 2: Purification of this compound
  • Suspend the crude this compound in hot water.

  • Add a solution of sodium hydroxide (B78521) to dissolve the isatin, forming its sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

  • Filter the purified product, wash with cold water, and dry.

  • For higher purity, recrystallization from a suitable solvent such as glacial acetic acid can be performed.

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_Step1 Step 1: Isonitrosoacetanilide Formation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Purification Start 2-Methylaniline Intermediate 2-(Hydroxyimino)-N- (o-tolyl)acetamide Start->Intermediate Sandmeyer Reaction (Part A) Reagents1 Chloral Hydrate, Hydroxylamine HCl, HCl, Na2SO4 Reagents1->Intermediate Crude_Product Crude this compound Intermediate->Crude_Product Acid-catalyzed Cyclization Cyclization_Agent H2SO4 or PPA or CH3SO3H Cyclization_Agent->Crude_Product Purified_Product Pure this compound Crude_Product->Purified_Product Dissolution & Precipitation Purification_Reagents NaOH, HCl Purification_Reagents->Purified_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_Yield Low Yield Troubleshooting cluster_Purity Purity Issue Troubleshooting Start Low Yield or Purity Issue Check_Intermediate Check Intermediate Formation Start->Check_Intermediate Check_Oxime Isatin Oxime Impurity? Start->Check_Oxime Check_Solubility Assess Intermediate Solubility Check_Intermediate->Check_Solubility If intermediate formation is confirmed Solution1 Optimize Step 1 conditions Check_Intermediate->Solution1 Check_Temp Verify Temperature Control Check_Solubility->Check_Temp If solubility is poor Solution2 Use alternative cyclizing agent (Methanesulfonic acid/PPA) Check_Solubility->Solution2 Solution3 Implement strict temperature monitoring and control Check_Temp->Solution3 Check_Oxidation Over-oxidation of Methyl Group? Check_Oxime->Check_Oxidation If oxime is not the main issue Solution4 Use 'decoy agent' during work-up Check_Oxime->Solution4 Check_Isomers Regioisomer Formation? Check_Oxidation->Check_Isomers If oxidation is minimal Solution5 Use PPA for cyclization Check_Oxidation->Solution5 Solution6 Fine-tune reaction parameters (temp., acid conc.) Check_Isomers->Solution6

Caption: Troubleshooting decision tree for this compound synthesis.

References

Addressing poor cell permeability of 7-Methylisatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 7-Methylisatin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor cell permeability?

A: Poor cell permeability of this compound derivatives, like many small molecules, is often attributed to their physicochemical properties. Several factors can hinder a compound's ability to passively diffuse across the lipophilic cell membrane. Key contributing factors include:

  • High Polar Surface Area (PSA): The presence of polar groups (e.g., carbonyls, amines) on the isatin (B1672199) scaffold contributes to a higher PSA, which can impede passage through the lipid bilayer.

  • High Hydrogen Bond Donor (HBD) Count: The N-H group in the isatin ring acts as a hydrogen bond donor. An excessive number of HBDs can prevent the molecule from efficiently entering the nonpolar membrane environment.

  • Low Lipophilicity (LogP): A delicate balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is essential. A LogP value between 1 and 3 is generally considered favorable for oral bioavailability. If your derivative is too polar (low LogP), it will not partition effectively into the cell membrane.

  • High Molecular Weight: Larger molecules (typically >500 Daltons) face greater difficulty in permeating biological membranes.

  • Active Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).

Physicochemical Properties Influencing Permeability

Property Favorable Range for Good Permeability Rationale
Molecular Weight (MW) ≤ 500 Da Smaller molecules diffuse more easily across membranes.
Lipophilicity (LogP) 1 - 3 Balances aqueous solubility with membrane partitioning.
Polar Surface Area (PSA) ≤ 140 Ų Lower PSA is preferred for passive diffusion across lipid bilayers.
Hydrogen Bond Donors (HBD) ≤ 5 Fewer donors reduce strong interactions with the aqueous environment, aiding membrane entry.

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Manages interactions within the membrane. |

Q2: My Caco-2 assay results show a high efflux ratio. What does this signify?

A: An efflux ratio (ER) greater than 2, calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction, strongly indicates that your compound is a substrate for active efflux transporters. These membrane proteins, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), use energy to pump substrates out of the cell, limiting intracellular accumulation and reducing apparent permeability in the absorptive (A-B) direction.

Interpretation of Efflux Ratio (ER) in Caco-2 Assays

Efflux Ratio (Papp B-A / Papp A-B) Interpretation Implication for Drug Development
< 2 No significant active efflux. Permeability is likely dominated by passive diffusion.

| ≥ 2 | Potential substrate of an efflux transporter. | Oral bioavailability may be limited. Further investigation with specific inhibitors is recommended. |

Q3: What are the standard in vitro assays to measure cell permeability?

A: The two most common and complementary in vitro methods for assessing cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption. It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key transporters, thus modeling the intestinal barrier. This assay can measure both passive diffusion and active transport phenomena, including efflux.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective tool for early-stage screening of compounds to identify potential permeability issues related to their physicochemical properties, but it cannot assess active transport or efflux.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 or PAMPA Assay

Your this compound derivative shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction.

G Troubleshooting Workflow for Low Permeability cluster_analysis Permeability Analysis start Low Permeability Observed (Low Papp A->B) check_assay Step 1: Verify Assay Integrity - Check TEER values - Lucifer Yellow exclusion - Control compound performance start->check_assay assay_ok Assay Valid check_assay->assay_ok OK assay_fail Troubleshoot Assay: - Re-culture cells - Check reagents - Review protocol check_assay->assay_fail Fails check_recovery Step 2: Assess Compound Recovery Is recovery < 70%? assay_ok->check_recovery low_recovery Troubleshoot Recovery: - Use low-binding plates - Check compound stability - Assess solubility in buffer check_recovery->low_recovery Yes analyze_permeability Step 3: Differentiate Permeability Type check_recovery->analyze_permeability No run_pampa Run PAMPA Assay analyze_permeability->run_pampa run_bidirectional Run Bidirectional Caco-2 Assay (A->B and B->A) analyze_permeability->run_bidirectional pampa_result PAMPA Result? run_pampa->pampa_result caco2_result Efflux Ratio > 2? run_bidirectional->caco2_result pampa_low Low PAMPA Permeability pampa_result->pampa_low Low pampa_high High PAMPA Permeability pampa_result->pampa_high High conclusion1 Conclusion: Poor Passive Permeability (Physicochemical Issue) pampa_low->conclusion1 conclusion2 Conclusion: Active Efflux is the Primary Issue pampa_high->conclusion2 efflux_yes High Efflux caco2_result->efflux_yes Yes efflux_no Low Efflux caco2_result->efflux_no No efflux_yes->conclusion2 efflux_no->conclusion1

Caption: Troubleshooting workflow for low cell permeability.

Possible Causes & Solutions:

  • Poor Physicochemical Properties: If the compound also shows low permeability in a PAMPA assay, the issue is likely due to inherent molecular properties that hinder passive diffusion.

    • Solution - Structural Modification: Employ medicinal chemistry to optimize the compound's properties. This can include:

      • Increasing Lipophilicity: Add non-polar groups (e.g., alkyl chains, halogens) to the this compound core to increase the LogP.

      • Reducing PSA/HBDs: Mask polar functional groups through strategies like N-methylation to reduce the hydrogen bond donor count.

    • Solution - Formulation Strategies: Use formulation approaches to enhance solubility and membrane passage.

      • Permeation Enhancers: Incorporate agents that transiently and reversibly disrupt the cell membrane.

      • Lipid-Based Formulations: Use systems like liposomes or solid lipid nanoparticles (SLNs) to encapsulate the compound and facilitate transport across the membrane.

  • Low Compound Recovery: If the total amount of the compound recovered from the donor and receiver wells at the end of the assay is low (<70-80%), it can lead to an inaccurate underestimation of permeability.

    • Possible Cause: The compound may be binding non-specifically to the plastic of the assay plates, be unstable in the assay buffer, or be accumulating within the cell monolayer.

    • Solution:

      • Use commercially available low-binding plates.

      • Assess the compound's stability in the assay buffer over the experiment's duration.

      • Include a wash step with an organic solvent (e.g., acetonitrile) to lyse the cells and quantify the amount of compound retained in the monolayer.

  • Assay Integrity Issues: Ensure the Caco-2 monolayer is healthy and confluent.

    • Solution:

      • Check TEER: Measure the Transepithelial Electrical Resistance. A high TEER value indicates the formation of tight junctions.

      • Use a Paracellular Marker: Assess the permeability of a low-permeability marker like Lucifer Yellow. Low passage of this marker confirms monolayer integrity.

      • Benchmark with Controls: Always run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate the assay performance.

Issue 2: High Efflux Ratio in Caco-2 Assay

Your compound shows good permeability in the B-A direction but poor permeability in the A-B direction, resulting in an efflux ratio > 2.

Possible Cause & Solutions:

This is a clear indication of active efflux. Your this compound derivative is likely a substrate for an efflux transporter like P-gp.

  • Confirm Transporter Involvement:

    • Solution: Re-run the bidirectional Caco-2 assay in the presence of a known inhibitor for the suspected efflux pump. For example, use verapamil (B1683045) to inhibit P-gp. A significant decrease in the efflux ratio (i.e., an increase in A-B permeability) in the presence of the inhibitor confirms the involvement of that specific transporter.

  • Mitigate Efflux:

    • Solution - Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. This is a complex medicinal chemistry challenge that may involve altering charge, shape, or hydrogen bonding patterns.

    • Solution - Prodrug Approach: Design a prodrug that is not a substrate for the transporter. The prodrug can cross the membrane and then be converted to the active this compound derivative inside the cell.

    • Solution - Co-administration with an Inhibitor: In a therapeutic context, co-dosing with an efflux pump inhibitor could be a viable strategy, though this adds complexity to development.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps for conducting a bidirectional permeability assay to determine the Papp value and efflux ratio.

1. Caco-2 Cell Culture & Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells onto permeable filter supports (e.g., 12-well Transwell® plates) at an appropriate density.

  • Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of each well.

  • Perform a Lucifer Yellow permeability test. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

3. Permeability Assay:

  • Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Pre-incubate the monolayers with HBSS in both the apical (donor, e.g., 0.4 mL) and basolateral (receiver, e.g., 1.2 mL) chambers for 30 minutes at 37°C.

  • For Apical-to-Basolateral (A-B) Permeability:

    • Remove buffer from the apical chamber and add the dosing solution (test compound and controls in HBSS).

    • Add fresh HBSS to the basolateral chamber.

  • For Basolateral-to-Apical (B-A) Permeability:

    • Remove buffer from the basolateral chamber and add the dosing solution.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from the donor and receiver chambers.

4. Sample Analysis & Data Calculation:

  • Determine the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (Vᵣ / (A × T)) × (Cᵣ / C₀)

    • Where:

      • Vᵣ is the volume in the receiver chamber (mL).

      • A is the surface area of the membrane (cm²).

      • T is the total incubation time (s).

      • Cᵣ is the final concentration in the receiver chamber.

      • C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B) .

Classification of Permeability based on Caco-2 Papp (A-B) Values

Permeability Class Papp (A-B) (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10 > 90%
Medium 1 - 10 50 - 90%

| Low | < 1 | < 50% |

Table adapted from publicly available research data.

G Caco-2 Permeability Assay Workflow cluster_prep Preparation (21-25 Days) cluster_qc Quality Control cluster_assay Permeability Experiment (2-3 hours) cluster_analysis Data Analysis culture Culture Caco-2 Cells seed Seed on Transwell Inserts culture->seed differentiate Allow Cells to Differentiate and form Monolayer seed->differentiate check_teer Measure TEER differentiate->check_teer check_ly Lucifer Yellow Assay check_teer->check_ly wash Wash Monolayer with HBSS check_ly->wash preincubate Pre-incubate with HBSS wash->preincubate add_compound Add Compound to Donor Chamber (Apical or Basolateral) preincubate->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate collect Collect Samples from Donor and Receiver Chambers incubate->collect quantify Quantify Concentration (LC-MS/MS) collect->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method for assessing passive permeability.

1. Preparation of Plates:

  • Acceptor Plate: Fill a 96-well microplate with buffer (e.g., PBS at pH 7.4).

  • Donor Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane. Allow the solvent to evaporate.

2. Assay Execution:

  • Donor Solution: Dissolve the test compound in buffer (e.g., PBS at pH 6.5 to mimic the gut). Add this solution to the wells of the coated filter plate.

  • Assemble PAMPA Sandwich: Carefully place the filter plate (Donor) on top of the acceptor plate, ensuring the bottom of the filter membrane contacts the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

3. Sample Analysis:

  • After incubation, carefully separate the plates.

  • Determine the final concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

4. Data Calculation:

  • Calculate the effective permeability coefficient (Pe) in cm/s.

Visualizing Key Mechanisms

Active Efflux by P-glycoprotein (P-gp)

Efflux pumps are a primary cause of low intracellular drug concentration despite favorable physicochemical properties for passive diffusion.

G cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) (Efflux Transporter) compound_out This compound Derivative pgp->compound_out 3. Active Efflux Out adp ADP + Pi extracellular Extracellular Space compound_in This compound Derivative intracellular Intracellular Space (Cytoplasm) compound_in->pgp 1. Passive Diffusion In atp ATP atp->pgp 2. Energy Input

Technical Support Center: Overcoming 7-Methylisatin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 7-Methylisatin. The information is designed to help overcome potential resistance mechanisms and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: While the precise molecular targets of this compound are not fully elucidated, isatin (B1672199) derivatives are known to exhibit anticancer activity through various mechanisms. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] Some isatin compounds are also known to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[2]

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?

A2: Acquired resistance to anticancer agents like this compound can develop through several mechanisms. Based on the known activities of isatin derivatives and common drug resistance pathways, potential mechanisms include:

  • Target Alteration: If this compound acts as a kinase inhibitor, mutations in the target kinase's drug-binding site can reduce its affinity for the compound.[3]

  • Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the primary target of this compound, thus maintaining proliferation and survival.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can block the apoptosis-inducing effects of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

Q3: How can I confirm if my cells are developing resistance to this compound?

A3: You can perform a dose-response experiment using a cell viability assay, such as the MTT assay, to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cells to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What strategies can I employ to overcome this compound resistance?

A4: Several strategies can be explored:

  • Combination Therapy: Using this compound in combination with other anticancer agents that target different pathways can create synergistic effects and overcome resistance. For example, combining it with an inhibitor of a bypass signaling pathway or a Bcl-2 inhibitor could be effective.

  • Modulation of Drug Efflux: Co-administration of an ABC transporter inhibitor could increase the intracellular concentration of this compound.

  • Targeting Downstream Effectors: If a bypass pathway is activated, targeting a key downstream molecule in that pathway may restore sensitivity.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)

  • Troubleshooting Steps:

    • Assess Protein Expression: Perform western blotting to compare the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins in your treated and untreated, as well as sensitive and resistant, cell lines.

    • Functional Validation: If Bcl-2 is upregulated, consider a combination treatment of this compound with a known Bcl-2 inhibitor (e.g., Venetoclax) to see if sensitivity is restored.

Possible Cause 2: Impaired Apoptotic Pathway

  • Troubleshooting Steps:

    • Apoptosis Assay: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment. A lack of Annexin V positive cells suggests a block in the apoptotic pathway.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) to determine if the downstream apoptotic signaling is functional.

Problem 2: No significant change in cell proliferation after treatment.

Possible Cause 1: Activation of a bypass signaling pathway

  • Troubleshooting Steps:

    • Pathway Analysis: Use western blotting to examine the activation status (e.g., phosphorylation) of key proteins in common survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, in both sensitive and resistant cells treated with this compound.

    • Inhibitor Combination: If a bypass pathway is identified as being activated, treat the resistant cells with a combination of this compound and an inhibitor of that specific pathway to assess for synergistic effects on cell viability.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Efflux Pump Expression: Use western blotting or qPCR to determine if the expression of common ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2) is elevated in the resistant cells compared to the sensitive parental line.

    • Efflux Pump Inhibition: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein). A restored sensitivity to this compound in the presence of the inhibitor would suggest that drug efflux is a key resistance mechanism.

Data Presentation

Table 1: IC50 Values of Representative Isatin Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Isatin-indole hybrid 36A-549 (Lung)7.3
Isatin-indole hybrid 36MDA-MB-231 (Breast)4.7
Isatin-indole hybrid 36HCT-116 (Colon)2.6
Isatin–hydrazone hybrid 133A549 (Lung)5.32
Isatin–hydrazone hybrid 133MCF-7 (Breast)4.86
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)A549 (Lung)4-13
Moxifloxacin-isatin hybridMCF-7/DOX (Doxorubicin-resistant Breast)32-77
Isatin-3-oxime-based hydroxamic acidSW620 (Colon)<10
N-1,2,3-triazole–isatin derivative 1bMDA-MB-231 (Breast)Not specified, but effective
2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine (B178648) carboxamide derivativeMCF-7 (Breast)19.27 - 52.45
2(2-oxo-1, 2-dihydro-indole-3-ylidine)-N-[6(Phenylsulfanyl)-1H-Benzimidazole-2-yl] hydrazine carboxamide derivativeHeLa (Cervical)14.10 - 31.6

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plate

    • Cancer cells in culture

    • This compound stock solution

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Mandatory Visualizations

Resistance_Mechanisms Potential Resistance Mechanisms to this compound cluster_drug_target Drug-Target Interaction cluster_resistance Resistance Mechanisms This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Drug_Efflux Increased Drug Efflux (ABC Transporters) This compound->Drug_Efflux Pumped out Cell Proliferation Cell Proliferation Target Kinase->Cell Proliferation Promotes Apoptosis Apoptosis Target Kinase->Apoptosis Inhibits Target_Mutation Target Kinase Mutation Target_Mutation->Cell Proliferation Restores Bypass_Activation Bypass Pathway Activation (e.g., PI3K/Akt) Bypass_Activation->Cell Proliferation Promotes Bcl2_Upregulation Upregulation of Anti-Apoptotic Proteins (Bcl-2) Bcl2_Upregulation->Apoptosis Blocks

Caption: Inferred resistance mechanisms to this compound in cancer cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate Incubate for 2-4 hours Add_MTT->Incubate Add_Solubilizer Add solubilization solution Incubate->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis_Pathway Apoptosis Induction and Resistance This compound This compound Bax_Bak Bax/Bak This compound->Bax_Bak Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Acts on Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The intrinsic apoptosis pathway and the inhibitory role of Bcl-2.

References

Technical Support Center: Enhancing the Stability of 7-Methylisatin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of 7-Methylisatin in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed in Aqueous Solution

Question: My this compound solution is losing potency rapidly after preparation. How can I identify the cause and prevent this?

Answer:

Rapid degradation of this compound in aqueous solutions is a common issue, primarily driven by hydrolysis, particularly under neutral to alkaline conditions. The isatin (B1672199) ring is susceptible to cleavage when exposed to water.

Troubleshooting Steps:

  • pH Assessment: The pH of your aqueous solution is the most critical factor. Isatin and its derivatives are known to be highly susceptible to alkaline hydrolysis[1].

    • Action: Measure the pH of your solution immediately after preparation. If it is neutral or alkaline (pH ≥ 7), this is a likely cause of degradation.

  • Buffer Selection: The composition of your buffer can influence stability. Some buffer components can catalyze degradation[1].

    • Action: If using a buffer, review its composition. Consider switching to a buffer system that maintains a slightly acidic pH (e.g., acetate (B1210297) buffer, pH 4-5).

  • Temperature Control: Elevated temperatures will accelerate the rate of hydrolysis.

    • Action: Prepare and store your this compound solutions at reduced temperatures (e.g., 2-8°C) unless your experimental protocol prohibits this.

  • Exclusion of Light: While hydrolysis is the primary concern, photostability should also be considered.

    • Action: Protect your solutions from light by using amber vials or covering the container with aluminum foil.

Illustrative Degradation Profile of this compound:

The following table provides illustrative data on the degradation of this compound under different pH and temperature conditions to demonstrate the expected trends.

pHTemperature (°C)% Degradation (after 24 hours)
4.025< 5%
7.02515 - 25%
8.025> 50%
7.04< 10%
Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my cell-based assays using this compound. Could this be related to its stability?

Answer:

Yes, the instability of this compound in aqueous cell culture media (typically at physiological pH ~7.4) can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in high variability.

Troubleshooting Steps:

  • Solution Age: The time between preparing the this compound stock solution and its use in the assay is critical.

    • Action: Prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored, even for a few hours, at room temperature.

  • Stock Solution Solvent: The solvent used for your high-concentration stock solution can impact its stability upon dilution into aqueous media.

    • Action: Prepare a high-concentration stock solution in an anhydrous, polar organic solvent such as DMSO or DMF, in which this compound is more soluble and stable[2]. Minimize the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.

  • Duration of Experiment: Long incubation times will lead to more significant degradation.

    • Action: If possible, shorten the duration of the cell-based assay to minimize the impact of degradation.

Experimental Workflow for Cell-Based Assays:

G Workflow for Cell-Based Assays with this compound A Prepare high-concentration stock of this compound in DMSO B Immediately before use, dilute stock to final concentration in pre-warmed cell culture media A->B C Add diluted this compound to cells B->C D Perform cell-based assay (minimize incubation time) C->D E Analyze results D->E G Hydrolytic Degradation of this compound A This compound C9H7NO2 B 2-(2-amino-3-methylphenyl)-2-oxoacetic acid C9H9NO3 A->B Hydrolysis (H2O, OH-) G This compound Inhibition of GSK-3β Signaling cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation signal) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Methylisatin This compound Methylisatin->GSK3b inhibition G HPLC Method Development Workflow A Prepare forced degradation samples (Protocol 1) B Inject individual samples and a mixture of degraded samples into HPLC A->B C Optimize mobile phase composition and gradient to achieve separation of all peaks B->C D Check for peak purity of this compound using a PDA detector C->D E Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision) D->E

References

Validation & Comparative

7-Methylisatin as a Selective GSK-3β Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Methylisatin and its potential as a selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor. Due to the limited publicly available quantitative data for this compound, this guide leverages data from closely related isatin (B1672199) derivatives to provide a validated perspective on the potential efficacy and selectivity of this compound class. The performance is compared against established GSK-3β inhibitors.

Executive Summary

Comparative Analysis of GSK-3β Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an inhibitor is crucial to minimize off-target effects.

Table 1: In Vitro Inhibitory Activity of Selected GSK-3β Inhibitors

CompoundTypeIC50 (GSK-3β)Selectivity Notes
Isatin Derivatives (Proxy for this compound) ATP-Competitive (predicted)0.46 µM - 0.73 µM[1]Data for N-alkyl isatin derivatives. Selectivity profile not detailed.
AR-A014418 ATP-Competitive104 nMHighly selective; no significant inhibition of 26 other kinases.
Tideglusib Non-ATP-Competitive60 nMIrreversible inhibitor.
9-ING-41 ATP-Competitive710 nMSelective GSK-3β inhibitor.

Note: The IC50 values for isatin derivatives are based on published data for N-alkylated isatins and serve as a proxy for the potential potency of this compound.

Signaling Pathway and Experimental Workflow

To validate a selective GSK-3β inhibitor, a series of biochemical and cell-based assays are typically employed. The following diagrams illustrate the GSK-3β signaling pathway and a general experimental workflow for inhibitor validation.

GSK3b_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation cluster_substrates Substrates Akt Akt GSK3b_active Active GSK-3β Akt->GSK3b_active P (Ser9) Wnt Wnt Wnt->GSK3b_active Inhibition Tau Tau GSK3b_active->Tau P Beta-catenin β-catenin GSK3b_active->Beta-catenin P (Degradation) Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase P (Inactivation) Inhibitor_Validation_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, Z'-LYTE) Start->Biochemical_Assay Determine_IC50 Determine IC50 for GSK-3β Biochemical_Assay->Determine_IC50 Kinase_Panel Kinase Selectivity Profiling (Panel of >100 kinases) Determine_IC50->Kinase_Panel Cell_Based_Assay Cell-Based Assays (e.g., p-Tau, β-catenin levels) Kinase_Panel->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization

References

7-Methylisatin vs. Other Isatin Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The versatility of the isatin scaffold allows for substitutions at various positions, leading to a diverse library of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activity of 7-Methylisatin and other key isatin derivatives, focusing on their anticancer, anticonvulsant, and antiviral properties. The information is supported by experimental data to aid in drug discovery and development efforts.

Comparative Analysis of Biological Activity

The biological activity of isatin derivatives is significantly influenced by the nature and position of substituents on the indole (B1671886) ring. Methylation, halogenation, and the introduction of other functional groups can modulate the potency and selectivity of these compounds.

Anticancer Activity

Isatin derivatives have demonstrated promising cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1] The position of the methyl group on the isatin ring, as well as the presence of other substituents, plays a crucial role in determining the anticancer potency.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Isatin Derivatives

CompoundSubstitutionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
IsatinUnsubstituted>100>100>100>100[2][3]
This compound 7-CH₃--3.20 -[4]
5-Methylisatin5-CH₃-15.3 - 99.9--[5]
5-Chloroisatin5-Cl----
7-Chloroisatin7-Cl----
5,7-Dimethylisatin5,7-(CH₃)₂----Data Not Available
Isatin-Hydrazone Hybrid5-CH₃, C3-Hydrazone-4 - 134 - 134 - 13
Isatin-Fluoroquinazolinone HybridC3-Fluoroquinazolinone-0.35 --

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution when data is compiled from different studies.

Anticonvulsant Activity

Several isatin derivatives have been investigated for their potential as anticonvulsant agents. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in rodents are standard assays for evaluating anticonvulsant efficacy.

Table 2: Comparative Anticonvulsant Activity of Isatin Derivatives

CompoundSubstitutionMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Reference
Isatin Derivative (Ie)5-CH₃, C3-HydrazoneActive at 10 and 100 mg/kgActive at 10 and 100 mg/kg>2000
N-Acetyl/Methyl Isatin SemicarbazonesN-Acetyl/Methyl, 5-SubstitutedActiveActiveGenerally low
Isatin Schiff BasesN-Methyl/Acetyl, 5-SubstitutedActiveActive>600
Isatin-based amides (4j, 4l)C3-amideSignificant ActivityPotent ActivityLow
Antiviral Activity

Isatin derivatives have a long history of investigation as antiviral agents, with Methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs. Their activity spans a range of viruses, including poxviruses, rhinoviruses, and coronaviruses.

Table 3: Comparative Antiviral Activity of Isatin Derivatives

Compound/DerivativeVirusAssayActivity (EC₅₀ or % Inhibition)Reference
5-Fluoroisatin Derivative (SPIII-5F)Hepatitis C Virus (HCV)RNA Synthesis Inhibition6 µg/ml
5-Fluoroisatin Derivative (SPIII-5F)SARS-CoVReplication Inhibition45% max protection
Isatin-thiosemicarbazone (6)HIVViral Replication0.34 µM
Isatin-thiosemicarbazone (7)HIVViral Replication2.9 µM
N-substituted isatin (4o)SARS-CoV 3CLproEnzyme InhibitionIC₅₀ = 0.95 µM
N-substituted isatin (4k)SARS-CoV 3CLproEnzyme InhibitionIC₅₀ = 0.98 µM

Note: EC₅₀ (Effective Concentration, 50%) and IC₅₀ (Inhibitory Concentration, 50%) values are key measures of antiviral potency.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Methodology:

  • Animal Model: Male albino mice or rats are used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally at various doses.

  • Electroshock Induction: After a specific time interval (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered as protection.

  • ED₅₀ Determination: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.

Pentylenetetrazole (PTZ) Seizure Test

The subcutaneous PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

Methodology:

  • Animal Model: Male albino mice or rats are used.

  • Compound Administration: The test compounds are administered i.p. or orally at various doses.

  • PTZ Induction: After a specific time interval, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes. The absence of clonic seizures for at least 5 minutes is considered protection.

  • ED₅₀ Determination: The dose that protects 50% of the animals from clonic seizures is calculated as the ED₅₀.

Signaling Pathways and Experimental Workflows

The biological activities of isatin derivatives are often mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.

anticancer_pathway cluster_stimulus Isatin Derivatives cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Isatin Isatin Derivatives RTKs Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Isatin->RTKs Inhibition PI3K_Akt PI3K/Akt Pathway Isatin->PI3K_Akt Inhibition MAPK MAPK/ERK Pathway Isatin->MAPK Inhibition Caspases Caspase Cascade Isatin->Caspases Activation Angiogenesis Inhibition of Angiogenesis Isatin->Angiogenesis Inhibition RTKs->PI3K_Akt Activation RTKs->MAPK Activation PI3K_Akt->Angiogenesis Promotes Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis Induction of Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by isatin derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Isatin Derivatives (e.g., this compound) Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Anticonvulsant Anticonvulsant Assays (e.g., MES, PTZ) Synthesis->Anticonvulsant Antiviral Antiviral Assays (e.g., Plaque Reduction) Synthesis->Antiviral IC50 IC50 / EC50 / ED50 Determination Anticancer->IC50 Anticonvulsant->IC50 Antiviral->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of isatin derivatives.

Conclusion

The isatin scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities. While this compound has shown notable anticancer activity, a comprehensive comparison with other derivatives highlights the critical role of the substitution pattern on the isatin core in determining the overall biological profile. Halogenation, particularly at the 5 and 7-positions, and the introduction of bulky hydrophobic groups often enhance anticancer and anticonvulsant activities. For antiviral activity, specific side chains at the N1 and C3 positions are crucial. This comparative guide, by presenting available quantitative data and experimental protocols, aims to facilitate the rational design and development of novel isatin-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles.

References

Investigating the Potential Cross-Reactivity of 7-Methylisatin with Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylisatin is a derivative of isatin (B1672199), a privileged scaffold in medicinal chemistry known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The mechanism of action for many isatin derivatives involves the inhibition of protein kinases, which are crucial regulators of cellular processes.[2] Understanding the kinase selectivity profile of a compound is paramount in drug discovery to anticipate potential therapeutic benefits and adverse off-target effects. This guide explores the potential cross-reactivity of this compound by examining the kinase inhibition profiles of closely related isatin analogs.

Comparative Kinase Inhibition by Isatin Derivatives

While a specific kinase panel screening for this compound is not publicly available, studies on other isatin derivatives provide insights into the potential kinase families that might be inhibited. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isatin analogs against a selection of protein kinases. This data serves as a surrogate to hypothesize the potential cross-reactivity of this compound.

Compound/DerivativeKinase TargetIC50 (µM)Reference
Isatin-hydrazone derivative 1EGFR0.269[3]
VEGFR-20.232[3]
CDK20.246
Isatin-hydrazone derivative 2EGFR0.369
VEGFR-20.266
CDK20.301
Quinazoline-isatin hybrid 6cCDK20.183
EGFR0.083
VEGFR-20.076
HER20.138
Staurosporine (an indolo[2,3-a]carbazole, related structure)GSK-3β0.015
Tricyclic Isatin Oxime 5dDYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3Nanomolar/Submicromolar binding affinity

Note: The data presented above is for isatin derivatives and not this compound itself. This information should be used as a preliminary guide for potential cross-reactivity.

Experimental Protocols

A thorough investigation of kinase cross-reactivity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be determined.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate. For control wells, add 5 µL of DMSO.

    • Add 10 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Signal Generation:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Chemoproteomics-Based Kinase Profiling (e.g., KINOMEscan™)

This method assesses the binding of a compound to a large panel of kinases in a competitive binding assay format.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Workflow:

  • Assay Plate Preparation: A panel of DNA-tagged kinases is prepared in multi-well plates.

  • Competition Binding: The test compound (this compound) is added to the wells containing the kinases and an immobilized ligand. The plate is incubated to allow for competitive binding.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined.

Potential Signaling Pathways of Interest

Based on the activity of related isatin compounds, several kinase signaling pathways may be of interest for investigating the cross-reactivity of this compound.

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopment and neurodegenerative diseases. Its signaling pathway involves the regulation of transcription factors and other kinases.

DYRK1A_Signaling cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Effects Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activation Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors Phosphorylation Tau_Protein Tau Protein DYRK1A->Tau_Protein Phosphorylation Apoptosis_Regulators Apoptosis Regulators (e.g., ASK1) DYRK1A->Apoptosis_Regulators Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation Neurofibrillary_Tangles Neurofibrillary_Tangles Tau_Protein->Neurofibrillary_Tangles Leads to Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Regulation

DYRK1A Signaling Pathway

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that plays a role in cell survival, proliferation, and apoptosis, and is often upregulated in cancers.

PIM1_Signaling cluster_upstream Upstream Regulation cluster_jak_stat JAK/STAT Pathway cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Cytokines_Growth_Factors Cytokines / Growth Factors JAK JAK Cytokines_Growth_Factors->JAK STAT STAT JAK->STAT Phosphorylation PIM1 PIM1 STAT->PIM1 Upregulation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad phosphorylation) PIM1->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., p21, p27) PIM1->Cell_Cycle_Progression Transcription_Activation Transcription Activation (e.g., c-Myc) PIM1->Transcription_Activation

PIM1 Kinase Signaling Pathway

Haspin Kinase Signaling Pathway

Haspin is a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis.

Haspin_Signaling cluster_haspin Haspin Kinase cluster_mitosis Mitosis cluster_outcome Cellular Outcome Haspin Haspin Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates H3T3ph Phosphorylated H3 (Thr3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruitment to Centromeres Chromosome_Alignment Proper Chromosome Alignment & Segregation CPC->Chromosome_Alignment

Haspin Kinase Signaling Pathway

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for investigating the cross-reactivity of a novel compound like this compound.

Kinase_Profiling_Workflow Start Start: Compound of Interest (this compound) Initial_Screening Initial High-Throughput Screening (e.g., KINOMEscan™) Start->Initial_Screening Data_Analysis_1 Data Analysis: Identify Primary Targets and Off-Targets Initial_Screening->Data_Analysis_1 Hit_Validation Hit Validation: IC50 Determination Assays Data_Analysis_1->Hit_Validation Data_Analysis_2 Data Analysis: Determine Potency and Selectivity Hit_Validation->Data_Analysis_2 Cellular_Assays Cell-Based Assays: Target Engagement & Phenotypic Effects Data_Analysis_2->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies End End: Comprehensive Selectivity Profile In_Vivo_Studies->End

Kinase Inhibitor Profiling Workflow

Conclusion and Future Directions

The investigation into the cross-reactivity of this compound with protein kinases is currently hampered by a lack of direct experimental evidence. However, by examining the kinase inhibition profiles of structurally related isatin derivatives, it is plausible to hypothesize that this compound may exhibit activity against a range of kinases, potentially including receptor tyrosine kinases (EGFR, VEGFR-2), cyclin-dependent kinases (CDK2), and other serine/threonine kinases such as DYRK1A, PIM1, and Haspin.

The provided experimental protocols and workflows offer a clear roadmap for researchers to systematically evaluate the kinase selectivity of this compound. A comprehensive kinase panel screening would be the definitive first step to elucidate its primary targets and off-target interactions. Subsequent validation through IC50 determination and cell-based assays will be crucial to understand its biological activity and therapeutic potential. The signaling pathway diagrams presented herein can guide the formulation of hypotheses regarding the functional consequences of this compound's potential kinase inhibitory activity. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological profile of this compound.

References

Unveiling the Anticonvulsant Potential of 7-Methylisatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of 7-Methylisatin and its derivatives as anticonvulsant agents, benchmarked against established antiepileptic drugs. This analysis is based on available preclinical data from murine models of epilepsy.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and notably, anticonvulsant properties. While specific in-vivo quantitative data for this compound in widely-used anticonvulsant screening models remains limited in publicly accessible literature, extensive research on closely related isatin derivatives provides a strong foundation for evaluating its potential. This guide synthesizes the available preclinical evidence for isatin compounds, offering a comparative perspective against standard antiepileptic drugs such as Phenytoin, Diazepam, and Carbamazepine.

Performance in Preclinical Seizure Models

The primary preclinical screening for anticonvulsant drug candidates involves two well-established animal models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test in mice. The MES model is indicative of a drug's ability to prevent the spread of seizures, reflecting potential efficacy against generalized tonic-clonic seizures. The PTZ test, on the other hand, suggests activity against absence seizures by elevating the seizure threshold.

Studies on various isatin derivatives have demonstrated significant anticonvulsant effects in both the MES and PTZ models at doses ranging from 10 to 100 mg/kg.[1][2] Notably, certain derivatives have shown a reduction in the duration of the tonic hindlimb extension phase in the MES test and an increased latency to seizure onset in the PTZ test.[1][2]

Comparative Efficacy of Anticonvulsant Agents:

Compound/DrugAnimal ModelDosage Range (mg/kg)Observed Anticonvulsant EffectReference
Isatin Derivatives MES (mice)10 - 300Protection against tonic hindlimb extension.[3]
PTZ (mice)10 - 300Increased latency to clonic and tonic seizures.
Phenytoin MES (mice)10 - 40Significant increase in the threshold for tonic extensor seizures.
PTZ (mice)20 - 40Significant increase in the threshold for all phases of convulsions.
Diazepam PTZ (mice)0.5 - 10Dose-dependent increase in the latency to seizure onset.
MES (mice)-Generally less effective in the MES test compared to PTZ.
Carbamazepine MES (mice)10 - 20Significant increase in the seizure threshold for tonic extensor seizures.
PTZ (mice)10 - 20Increased seizure threshold, particularly for tonic extensor seizures.

Note: The data for Isatin Derivatives is a qualitative summary based on multiple studies on various derivatives. Specific quantitative data for this compound is not available.

Mechanism of Action: Targeting GABAergic Signaling

A key mechanism underlying the anticonvulsant activity of many isatin derivatives appears to be the potentiation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Disruption of this balance is a hallmark of epilepsy.

Several studies have indicated that active isatin derivatives can significantly increase the levels of GABA in the brain. This enhancement of GABAergic tone is thought to be a primary contributor to their anticonvulsant effects.

Figure 1: Postulated mechanism of action of isatin derivatives on GABAergic signaling.

Experimental Protocols

The following are detailed methodologies for the key in-vivo experiments used to evaluate anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures.

Animals: Male Swiss albino mice (20-25g).

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The test compound (e.g., this compound derivative) is administered intraperitoneally (i.p.) at various doses (e.g., 10, 100 mg/kg). The standard group receives a known anticonvulsant like Phenytoin (e.g., 25 mg/kg, i.p.), and the control group receives the vehicle.

  • After a set pre-treatment time (typically 30-60 minutes), a maximal seizure is induced via corneal electrodes using an electroconvulsive shock (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • The duration of the tonic hindlimb extension (THEL) is recorded. Protection is defined as the absence of the tonic hindlimb extension phase.

MES_Workflow start Start animal_prep Acclimatize and Group Mice start->animal_prep dosing Administer Compound (i.p.) animal_prep->dosing wait Pre-treatment Period (30-60 min) dosing->wait shock Induce Seizure via Corneal Electrodes wait->shock observe Observe and Record Tonic Hindlimb Extension shock->observe end End observe->end

Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a compound to raise the seizure threshold.

Animals: Male Swiss albino mice (20-25g).

Procedure:

  • Animals are grouped and administered the test compound, standard drug (e.g., Diazepam, 5 mg/kg, i.p.), or vehicle as in the MES test.

  • Following the pre-treatment period, a convulsant dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously (s.c.).

  • Animals are observed for the onset of clonic and tonic seizures for a specified period (e.g., 30 minutes).

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

PTZ_Workflow start Start animal_prep Acclimatize and Group Mice start->animal_prep dosing Administer Compound (i.p.) animal_prep->dosing wait Pre-treatment Period (30-60 min) dosing->wait ptz_admin Administer PTZ (s.c.) wait->ptz_admin observe Observe and Record Seizure Latency and Incidence ptz_admin->observe end End observe->end

Figure 3: Experimental workflow for the Pentylenetetrazole (PTZ)-induced seizure test.

Conclusion

The available preclinical data strongly suggest that isatin derivatives, as a class of compounds, hold significant promise as novel anticonvulsant agents. Their efficacy in both MES and PTZ seizure models, coupled with a likely mechanism of action involving the enhancement of GABAergic inhibition, positions them as valuable leads for further drug development. While direct, quantitative in-vivo data for this compound is needed to definitively validate its therapeutic potential, the collective evidence from related isatin structures provides a compelling rationale for its continued investigation. Future studies should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound in these animal models to firmly establish its efficacy and safety profile in comparison to existing antiepileptic drugs.

References

Head-to-head comparison of different synthetic routes for 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 7-Methylisatin, a crucial building block for various pharmacologically active compounds, can be synthesized through several routes. This guide provides a head-to-head comparison of the most prominent synthetic methodologies, offering available experimental data and detailed protocols to inform your selection of the most suitable pathway.

Executive Summary

The synthesis of this compound is dominated by the Sandmeyer isatin (B1672199) synthesis , which is lauded for its high regioselectivity and good yields when starting from 2-methylaniline. Alternative methods, such as the Stolle and Gassman syntheses , are well-established for the general preparation of isatins but lack specific documented applications and quantitative data for the synthesis of this compound. Consequently, the Sandmeyer route remains the most reliable and well-documented method for obtaining this specific isomer.

Comparative Data of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reported Yield (%) Reaction Conditions Advantages Disadvantages
Sandmeyer Synthesis 2-MethylanilineChloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid~77% (optimized)Two-step: 1. Formation of isonitrosoacetanilide (aqueous, heating). 2. Cyclization (concentrated acid, heating).High regioselectivity for 7-substituted isatins, Good to excellent yields, Readily available starting materials.Use of strong acids, multi-step process.
Stolle Synthesis N-(2-methylphenyl) oxamic acid chloride (hypothetical)Lewis Acid (e.g., AlCl₃, TiCl₄)Not reported for this compoundAnhydrous conditions, Friedel-Crafts cyclization.Can be effective for N-substituted isatins.Lack of specific data for this compound, potential for side reactions.
Gassman Synthesis 2-Methylanilineα-keto ester (e.g., ethyl 3-(methylthio)-2-oxopropanoate)Not reported for this compoundMulti-step process involving N-chlorination and rearrangement.Can be used for a variety of substituted isatins.Complex multi-step procedure, lack of specific data for this compound.

Synthetic Pathway Diagrams

Sandmeyer_Synthesis 2-Methylaniline 2-Methylaniline Isonitroso-N-(2-methylphenyl)acetamide Isonitroso-N-(2-methylphenyl)acetamide 2-Methylaniline->Isonitroso-N-(2-methylphenyl)acetamide 1. Chloral hydrate 2. Hydroxylamine hydrochloride This compound This compound Isonitroso-N-(2-methylphenyl)acetamide->this compound H₂SO₄, Δ

Figure 1: Sandmeyer synthesis of this compound.

Stolle_Synthesis 2-Methylaniline 2-Methylaniline N-(2-methylphenyl) chlorooxoacetamide N-(2-methylphenyl) chlorooxoacetamide 2-Methylaniline->N-(2-methylphenyl) chlorooxoacetamide Oxalyl chloride This compound This compound N-(2-methylphenyl) chlorooxoacetamide->this compound Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts

Figure 2: General Stolle synthesis pathway applied to this compound.

Gassman_Synthesis 2-Methylaniline 2-Methylaniline Intermediate_1 N-chloroaniline derivative 2-Methylaniline->Intermediate_1 t-BuOCl Intermediate_2 Sulfonium salt Intermediate_1->Intermediate_2 Ethyl 3-(methylthio) -2-oxopropanoate Intermediate_3 3-(Methylthio)-2-oxindole derivative Intermediate_2->Intermediate_3 Base This compound This compound Intermediate_3->this compound Oxidation

Comparative Analysis of 7-Methylisatin Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) and its derivatives, particularly 7-methylisatin analogues, represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of these analogues, focusing on their structure-activity relationships (SAR) in key therapeutic areas: anticonvulsant, antimicrobial, and enzyme inhibitory activities. The information presented herein is compiled from recent scientific literature to aid in the rational design and development of novel therapeutic agents.

Anticonvulsant Activity

Several studies have highlighted the potential of this compound analogues as anticonvulsant agents. The core isatin structure is known to possess anticonvulsant properties, and modifications at various positions have been explored to enhance this activity.

Quantitative Comparison of Anticonvulsant Activity
CompoundModificationTest ModelActivityReference
N-acetyl/methyl 5-(un)-substituted isatin-3-semicarbazonesN-acetylation/methylation and substitutions at the 5-positionMaximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), subcutaneous Strychnine (scSTY)Compounds 2a, 2b, and 2g emerged as broad-spectrum anticonvulsants.[1]
Isatin derivatives (Ia-Ij)Various substitutions on the isatin coreMES, PTZCompounds Ib, Ie, Ih, and Ii showed significant anticonvulsant effects in both models.[2][3]
4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one derivativesIsatin Schiff bases modified into pyridazinone derivativesMES, Isoniazid (INH) induced convulsionsCompounds 3e and 3j exhibited the highest anticonvulsant activities in the MES model, while 3d and 3j were most active against INH-induced convulsions.[4]
Experimental Protocols

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures in rodents. The ability of a compound to prevent the tonic hind limb extension phase of the seizure is considered a positive result.[1]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds effective against absence seizures. A subcutaneous injection of pentylenetetrazole, a GABA antagonist, induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.

Isoniazid (INH) Induced Convulsions: This model is used to assess pro-convulsant or anticonvulsant effects related to GABAergic neurotransmission. Isoniazid induces seizures by inhibiting pyridoxal (B1214274) kinase, leading to a reduction in GABA levels. The ability of a compound to protect against these seizures is evaluated.

Logical Relationship of Anticonvulsant Screening

Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Analogues MES Maximal Electroshock (MES) Test Synthesis->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Synthesis->scPTZ scSTY Subcutaneous Strychnine (scSTY) Test Synthesis->scSTY Neurotoxicity Neurotoxicity Assessment MES->Neurotoxicity GABA_levels Brain GABA Level Estimation MES->GABA_levels For active compounds scPTZ->Neurotoxicity scPTZ->GABA_levels For active compounds scSTY->Neurotoxicity

Caption: Workflow for the synthesis and anticonvulsant evaluation of this compound analogues.

Antimicrobial Activity

Isatin derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Comparison of Antimicrobial Activity
Compound TypeTarget Organism(s)Key FindingsReference(s)
Isatin-based quaternary ammonium (B1175870) compoundsBacteriaCompounds 8 and 9 showed 2-5 times better activity than chloramphenicol.
(Thio)urea-based Schiff bases of isatinPseudomonas aeruginosaCompounds 17, 18, 19, and 20 were most active with MIC = 6.25 mg/mL.
Isatin derivatives 21 and 22Staphylococcus aureusShowed good antimicrobial profile with IC50 values between 0.03 and 0.05 mmol/mL.
3,3-di(indolyl)-indolin-2-one analogue (32)Bacillus subtilisMIC value was equal to that of Chloramphenicol.
5-isatinylidenerhodanine-based furan (B31954) derivative (35)Escherichia coliShowed high activity.
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar (B569324) dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Anti-biofilm Activity Assay: The ability of compounds to inhibit biofilm formation by pathogenic bacteria, such as Staphylococcus aureus, is often assessed using a quantitative crystal violet staining method in microtiter plates.

General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Library cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening Library Library of This compound Analogues MIC Minimum Inhibitory Concentration (MIC) Assay Library->MIC Biofilm Anti-biofilm Activity Assay MIC->Biofilm For active compounds Mechanism Mechanism of Action Studies Biofilm->Mechanism

Caption: A generalized workflow for the antimicrobial screening of this compound analogues.

Enzyme Inhibition

The isatin scaffold is a privileged structure for the design of enzyme inhibitors, targeting a variety of enzymes implicated in different diseases.

Monoamine Oxidase (MAO) Inhibition

Isatin and its analogues are known inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. Inhibition of MAOs is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's.

  • SAR Highlights:

    • N-methylation of isatin (compound 5) showed an IC50 value of 7.9 ± 0.4 μM against MAO.

    • A hydroxyl group at the 5-position of isatin increases selectivity towards MAO-A.

    • Substitution at the C-3 and N-1 positions with an oxo and methyl group, respectively, increases affinity towards MAO-B.

    • Halogen substitution on a benzyloxy group at the C-5 position of isatin increases affinity toward MAO-B.

Caspase Inhibition

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Isatin derivatives have been identified as inhibitors of these enzymes, with potential applications in diseases characterized by excessive apoptosis.

  • SAR Highlights:

    • 5-nitroisatin is an effective inhibitor of caspase-7 (Ki = 0.29 μM), caspase-3 (Ki = 0.50 μM), and caspase-6 (Ki = 1.6 μM).

    • Isatin sulfonamides are selective inhibitors of caspases-3 and -7.

Carboxylesterase (CE) Inhibition

Carboxylesterases are involved in the metabolism of various xenobiotics, including many clinically used drugs. Isatin analogues have been shown to be potent and specific inhibitors of CEs.

  • SAR Highlights:

    • The inhibitory potency of isatin compounds is related to their hydrophobicity.

    • Analogues with clogP values > 5 routinely yielded Ki values in the nM range.

Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Isatin derivatives have emerged as promising scaffolds for the development of protein kinase inhibitors.

  • SAR Highlights:

    • 7-deazapurine incorporating isatin hybrid compounds have shown potent cytotoxic effects and inhibit protein kinase enzymes in the nanomolar range.

    • 5-methylisatin derivatives are being investigated as potential CDK2 inhibitors.

Signaling Pathway of Caspase-Mediated Apoptosis

Caspase_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_inhibition Inhibition cluster_outcome Cellular Outcome Stimuli Intrinsic or Extrinsic Apoptotic Signals Initiator Initiator Caspases (e.g., Caspase-8, -9) Stimuli->Initiator Executioner Executioner Caspases (e.g., Caspase-3, -6, -7) Initiator->Executioner Apoptosis Apoptosis Executioner->Apoptosis Isatin This compound Analogues Isatin->Executioner Inhibition

Caption: Inhibition of the caspase cascade by this compound analogues to block apoptosis.

References

Assessing the Off-Target Effects of 7-Methylisatin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Methylisatin, a derivative of the versatile isatin (B1672199) scaffold, has garnered significant interest as a potent and relatively selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] Its potential therapeutic applications in neurodegenerative diseases and cancer are actively being explored. However, a thorough understanding of its off-target effects is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of this compound's potential off-target profile, juxtaposed with well-characterized alternative GSK-3β inhibitors, and furnishes detailed experimental protocols for assessing these effects in cellular models.

Executive Summary

While this compound is recognized for its inhibitory action on GSK-3β, a comprehensive, publicly available kinome-wide selectivity profile is currently limited. Isatin-based compounds are known to interact with a variety of cellular targets, suggesting the potential for off-target activities.[1] This guide leverages data on structurally related isatin derivatives and compares the potential off-target profile of this compound with that of highly selective (PF-04802367, CHIR-99021) and less selective (Kenpaullone) GSK-3β inhibitors. This comparative approach aims to provide researchers with a framework for evaluating the specificity of this compound in their cellular models.

Data Presentation: Comparative Kinase Inhibition Profiles

A critical aspect of characterizing a kinase inhibitor is to determine its selectivity across the human kinome. The following tables summarize the available quantitative data for alternative GSK-3β inhibitors. While specific data for this compound is not available, it is known to be an inhibitor of GSK-3β.[1] Molecular docking studies have also suggested potential interactions with Cyclin-Dependent Kinase 2 (CDK2) and Murine Double Minute 2 (MDM2).[1]

Table 1: On-Target Potency of GSK-3β Inhibitors

CompoundTargetIC₅₀ (nM)Assay Type
This compound GSK-3βData not available-
PF-04802367GSK-3α10Mobility Shift Assay
GSK-3β9.0Mobility Shift Assay
CHIR-99021GSK-3α10Cell-free kinase assay
GSK-3β6.7Cell-free kinase assay
KenpaulloneGSK-3β230Not Specified

Table 2: Comparative Off-Target Kinase Profiles (% Inhibition at 1 µM)

Note: A lower percentage indicates stronger inhibition. Data for this compound is not currently available in a comparable format.

Kinase TargetPF-04802367CHIR-99021Kenpaullone
GSK-3β <1 <1 19.7
CDK1>100-31.3
CDK2>100>100-
CDK5---
DYRK1A---
DYRK1B---
ROCK1>100--
ROCK2>100--
p38α>100--
JNK1>100--
MEK1>100--
ERK1>100--
AKT1>100--
PKA>100--
CAMK2D>100--

Data for PF-04802367 and CHIR-99021 compiled from various sources.[2] Kenpaullone data from IUPHAR/BPS Guide to PHARMACOLOGY.

Selectivity Score (S-Score): A quantitative measure of inhibitor selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity. Specific S-scores for the compounds in this guide are not uniformly available across the same kinase panel.

Experimental Protocols

To enable researchers to independently assess the off-target effects of this compound, detailed methodologies for key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a small molecule within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Washing: Harvest cells and wash the cell pellet twice with ice-cold PBS.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the target protein (e.g., GSK-3β) and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting temperature (Tm) between the vehicle- and this compound-treated samples indicates target engagement.

In-Cell Kinase Activity Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase within the cell.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional): To assess the activity of a specific kinase, immunoprecipitate the kinase of interest from the cell lysate using a specific antibody.

  • Kinase Reaction: Add a kinase-specific substrate and ATP to the cell lysate or immunoprecipitated kinase. Incubate at 30°C for a defined period.

  • Detection: Detect the phosphorylated substrate using a specific antibody (e.g., via Western blot or ELISA) or by measuring ATP consumption (e.g., using a luminescence-based assay).

  • Data Analysis: Quantify the signal and calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC₅₀ value.

Cytotoxicity and Apoptosis Assays

These assays are crucial for determining the cellular toxicity of this compound and whether it induces programmed cell death.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis:

  • Cell Treatment and Harvesting: Treat cells with this compound as desired, then harvest the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Assessing Off-Target Effects cluster_0 In Silico & Initial Screening cluster_1 In Vitro & Cellular Assays cluster_2 Data Analysis & Interpretation a Compound of Interest (this compound) b Target Identification (GSK-3β) a->b c In Silico Off-Target Prediction (e.g., Kinase Homology) a->c h Cytotoxicity Assays (MTT, etc.) a->h i Apoptosis Assays (Annexin V/PI) a->i d Biochemical Kinase Assay (On-Target Potency) b->d f Cellular Thermal Shift Assay (CETSA) (Target Engagement) b->f g In-Cell Kinase Activity Assay b->g e KINOMEscan® (Broad Kinase Profiling) c->e j Determine IC₅₀/EC₅₀ Values d->j k Calculate Selectivity Score e->k l Identify Off-Target Hits e->l m Correlate with Cellular Phenotype f->m g->j h->m i->m l->m

Caption: Workflow for assessing off-target effects of small molecules.

G Simplified GSK-3β Signaling Pathway cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Responses Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Insulin Insulin PI3K PI3K Insulin->PI3K Dvl Dvl Frizzled->Dvl LRP5_6->Dvl Axin_APC_CK1 Axin/APC/CK1 Complex Dvl->Axin_APC_CK1 inhibition GSK3b GSK-3β Axin_APC_CK1->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis inhibition Gene_Expression Gene Expression beta_catenin->Gene_Expression AKT Akt/PKB PI3K->AKT AKT->GSK3b inhibition Methylisatin This compound Methylisatin->GSK3b inhibition Off_Target Potential Off-Targets (e.g., other kinases) Methylisatin->Off_Target inhibition

Caption: Simplified GSK-3β signaling pathway and potential inhibition.

Conclusion

This compound is a valuable research tool for investigating GSK-3β-mediated cellular processes. However, the current lack of a comprehensive public off-target profile necessitates careful experimental design and data interpretation. By employing the detailed protocols outlined in this guide and comparing its effects to well-characterized, highly selective GSK-3β inhibitors like PF-04802367 and CHIR-99021, researchers can more confidently attribute observed cellular phenotypes to the inhibition of GSK-3β. Further studies, including broad kinome screening, are essential to fully elucidate the selectivity profile of this compound and solidify its role as a specific chemical probe.

References

A Researcher's Guide to Ensuring Reproducibility with Commercially Sourced 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. 7-Methylisatin, a versatile organic compound used in medicinal chemistry and as a kinase inhibitor, is sourced from various commercial suppliers.[1] However, batch-to-batch and supplier-to-supplier variability can pose a significant challenge to the consistency of experimental outcomes. This guide provides a framework for comparing the performance of commercially available this compound and offers experimental protocols to help ensure the reliability of your research.

Understanding the Landscape of Commercial this compound

This compound is available from several chemical suppliers, often with high nominal purity. However, the synthesis process can introduce impurities that may not be fully characterized or reported on the certificate of analysis. These impurities can have biological activity of their own, potentially leading to confounding results.

Table 1: Comparison of Commercially Available this compound

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
LBAO Chemicals>98.0% (GC)1127-59-9C₉H₇NO₂161.16
CymitQuimica98%+1127-59-9C₉H₇NO₂161.16
Apollo Scientific98%1127-59-9C₉H₇NO₂161.16
ThermoFisher (via Chemsrc)97.0% - 98.0%1127-59-9C₉H₇NO₂161.16

Note: This information is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the supplier's most current product specifications.

The Impact of Impurities on Experimental Reproducibility

The synthesis of this compound can result in several types of impurities, which can affect its biological activity and, consequently, the reproducibility of experiments. The primary concerns are over-oxidation of the methyl group and the formation of isatin (B1672199) oxime byproducts.[1] These impurities can arise from the specific synthetic route employed and the purification methods used by the manufacturer.

Even small variations in the impurity profile can lead to significant differences in experimental results, especially in sensitive biological assays. Therefore, it is crucial for researchers to not only rely on the supplier's stated purity but also to perform their own quality control and functional validation.

cluster_0 Factors Affecting Reproducibility Synthesis Synthesis Impurities Impurities Synthesis->Impurities generates Purification Purification Purification->Impurities removes Purity Purity Biological_Activity Biological_Activity Purity->Biological_Activity influences Impurities->Purity affects Impurities->Biological_Activity confounds Reproducibility Reproducibility Biological_Activity->Reproducibility determines

Caption: Logical relationship between synthesis, impurities, and experimental reproducibility.

Recommended Experimental Workflow for Supplier and Batch Validation

To ensure the consistency of experimental results, a systematic approach to validating each new batch of this compound is recommended. This workflow involves both analytical chemistry to confirm purity and impurity profiles, and a functional biological assay to verify consistent activity.

Start Receive This compound QC Analytical QC: Purity and Impurity Profiling Start->QC Functional_Assay Functional Assay: GSK-3β Kinase Inhibition QC->Functional_Assay Compare Compare to Reference/Previous Batch Functional_Assay->Compare Accept Accept Batch for Experimental Use Compare->Accept Consistent Reject Reject Batch/ Contact Supplier Compare->Reject Inconsistent

Caption: Recommended workflow for validating new batches of this compound.

Experimental Protocols

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity of this compound.[1]

Objective: To determine the purity of a this compound sample and to identify and relatively quantify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 90-10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Compare the chromatograms of different samples to identify variations in the impurity profile.

Functional Comparison using a GSK-3β Kinase Assay

This compound is known to be an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[2] A functional assay to measure its inhibitory activity is a robust method for comparing the performance of samples from different suppliers. Commercially available kits, such as ADP-Glo™ Kinase Assay, provide a standardized platform for this purpose.[3]

Objective: To determine and compare the IC₅₀ values of this compound from different suppliers against GSK-3β.

Materials:

  • This compound samples from different suppliers

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer-capable plate reader

Method (based on a typical ADP-Glo™ protocol):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Dilution:

    • Prepare stock solutions of each this compound sample in 100% DMSO.

    • Perform a serial dilution to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the recommended temperature and time (e.g., 30°C for 45 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value for each sample using a suitable non-linear regression model.

    • Compare the IC₅₀ values obtained for this compound from different suppliers. Significant variations may indicate differences in purity or the presence of active impurities.

This compound and the Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound can lead to the stabilization and nuclear accumulation of β-catenin, followed by the transcription of Wnt target genes. Understanding this pathway is crucial for interpreting the results of cell-based assays using this compound.

cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Axin_APC Axin/APC Complex Dsh->Axin_APC inhibits GSK3b GSK-3β beta_catenin β-catenin Axin_APC->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus, co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Methylisatin This compound Methylisatin->GSK3b inhibits

Caption: Inhibition of GSK-3β by this compound in the Wnt/β-catenin pathway.

By implementing a rigorous validation workflow that includes both analytical and functional testing, researchers can mitigate the risks associated with reagent variability and enhance the reproducibility of their experimental results. This proactive approach to quality control is essential for generating reliable and high-impact scientific data.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 7-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 7-Methylisatin in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards under the Globally Harmonized System (GHS)[1][2]:

  • Acute toxicity, Oral (Category 4): H302 - Harmful if swallowed[1][2].

  • Serious eye irritation (Category 2A): H319 - Causes serious eye irritation[1].

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

PropertyValue
Chemical Name 7-methyl-1H-indole-2,3-dione
Synonyms This compound, 7-methylindoline-2,3-dione
CAS Number 1127-59-9
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Light yellow to Orange powder/crystal
Melting Point 265 °C (decomposes)
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO, and ethanol.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationsPurpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To protect against splashes and eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Skin and Body Protection Laboratory coat and, if necessary, impervious clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of dust.

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent accidents and environmental contamination. The following step-by-step guidance outlines the recommended procedures.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Take measures to avoid the formation and inhalation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

Spill and First Aid Procedures:

  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help.

  • In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

Disposal Plan:

  • Waste Classification: this compound and any contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a suitable, closed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Professional Disposal: Engage a licensed professional waste disposal service for final disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety gear is on Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Confirm ventilation Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Use appropriate containment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Clean all equipment Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service Label hazardous waste

Caption: Workflow for Safe Handling of this compound.

Potential Signaling Pathway Involvement

This compound has been identified as a potential inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and development.

Inhibition of Wnt/β-catenin Pathway by this compound Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds to Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates to nucleus and binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Initiates This compound This compound This compound->GSK-3β Inhibits

Caption: Potential inhibition of the Wnt/β-catenin pathway.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.